trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
Description
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Properties
Molecular Formula |
C41H68N7O17P3S |
|---|---|
Molecular Weight |
1056.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,11Z,14Z)-icosa-2,11,14-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,20-21,28-30,34-36,40,51-52H,4-7,10,13-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,21-20+/t30-,34+,35+,36-,40-/m0/s1 |
InChI Key |
JLHULLPFTGLIGF-ZHDAHOHXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of trans-2-Enoyl-CoA Intermediates in Polyunsaturated Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,cis,cis-2,11,14-Eicosatrienoyl-CoA represents a specific molecular intermediate that, while not extensively characterized itself, highlights the crucial role of trans-2-enoyl-CoA species in the broader context of polyunsaturated fatty acid (PUFA) metabolism. These intermediates are central to both the anabolic pathways of fatty acid elongation, responsible for generating very-long-chain fatty acids (VLCFAs), and the catabolic processes of peroxisomal β-oxidation. Understanding the enzymatic machinery that processes these trans-2-enoyl-CoA molecules is paramount for elucidating the mechanisms of lipid homeostasis and developing therapeutic interventions for a range of metabolic, inflammatory, and neurological disorders. This technical guide provides an in-depth exploration of the biological significance of trans-2-enoyl-CoA intermediates, with a focus on the enzymes, pathways, and experimental methodologies relevant to their study.
Introduction to trans-2-Enoyl-CoA in Fatty Acid Metabolism
The trans-2 double bond is a recurring structural motif in the metabolism of fatty acids. It is a key feature of intermediates in two major pathways:
-
Fatty Acid Elongation: This process, occurring primarily in the endoplasmic reticulum, extends the carbon chain of fatty acids. The fourth and final step of each elongation cycle involves the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA by the enzyme trans-2-enoyl-CoA reductase. This cycle is essential for the synthesis of VLCFAs, which are critical components of complex lipids such as ceramides (B1148491) and sphingolipids, playing vital roles in membrane structure and cell signaling.
-
β-Oxidation of Unsaturated Fatty Acids: The breakdown of fatty acids containing double bonds, particularly within peroxisomes for VLCFAs, requires a set of auxiliary enzymes to handle the non-standard bond configurations. trans-2-enoyl-CoA is a common intermediate in this process. For polyunsaturated fatty acids like a hypothetical eicosatrienoic acid with double bonds at positions 11 and 14, their degradation would inevitably lead to intermediates that need to be isomerized or reduced to allow the core β-oxidation machinery to proceed.
The specific molecule, this compound, would be an intermediate generated during the metabolism of a C20:3 fatty acid. Its processing would depend on the cellular context, either being reduced in an anabolic pathway or further metabolized in a catabolic one.
Signaling and Metabolic Pathways
The metabolism of PUFAs involving trans-2-enoyl-CoA intermediates is a complex interplay of enzymatic reactions. Below are graphical representations of the key pathways.
Fatty Acid Elongation Pathway
This pathway illustrates the four-step cycle responsible for the elongation of fatty acyl-CoAs.
Peroxisomal β-Oxidation of a Hypothetical Polyunsaturated Fatty Acid
This diagram outlines the steps required to degrade a PUFA, such as one that could produce this compound, within the peroxisome. It highlights the role of auxiliary enzymes in handling the cis double bonds.
Quantitative Data
While specific kinetic data for enzymes acting on this compound are not available in the literature, the following tables summarize representative kinetic parameters for key enzymes involved in the metabolism of structurally related acyl-CoA molecules.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| trans-2-Enoyl-CoA Reductase | Crotonyl-CoA (C4:1) | Euglena gracilis | 68 | - | [1] |
| trans-2-Enoyl-CoA Reductase | trans-2-Hexenoyl-CoA (C6:1) | Euglena gracilis | 91 | - | [1] |
| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Decadienoyl-CoA | Rat Liver | - | - | [2] |
| Fatty Acid Elongase (ELOVL5) | γ-Linolenoyl-CoA (C18:3) | Mortierella alpina | - | - | [3] |
Note: Vmax values are often reported in different units and are dependent on enzyme purity and assay conditions, hence direct comparisons can be misleading.
Experimental Protocols
Accurate investigation of the biological role of trans-2-enoyl-CoA intermediates requires robust experimental methodologies. The following sections detail protocols for key assays.
Assay for trans-2-Enoyl-CoA Reductase Activity
Principle: The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADPH solution: 10 mM in reaction buffer
-
Substrate: trans-2-enoyl-CoA (e.g., trans-2-decenoyl-CoA), 1 mM in reaction buffer
-
Enzyme preparation (e.g., microsomal fraction or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of Reaction Buffer
-
100 µL of NADPH solution
-
50 µL of enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of the trans-2-enoyl-CoA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Analysis of Acyl-CoA Esters by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of various acyl-CoA species from biological samples.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Acyl-CoA standards
-
Internal standards (e.g., deuterated acyl-CoAs)
Procedure:
-
Extraction of Acyl-CoAs:
-
Homogenize tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 butanol:methanol:water with an internal standard).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of Mobile Phase B. A typical gradient might start at 5% B and ramp up to 95% B over 20 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each acyl-CoA species of interest. The characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often used for precursor ion scanning.
-
-
Quantification:
-
Generate standard curves for each acyl-CoA using the corresponding authentic standards.
-
Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.
-
Workflow for Acyl-CoA Analysis
Conclusion
trans-2-Enoyl-CoA intermediates, exemplified by molecules like this compound, are central players in the dynamic and essential processes of polyunsaturated fatty acid metabolism. Their position at the crossroads of fatty acid elongation and β-oxidation underscores their importance in maintaining cellular lipid homeostasis. A thorough understanding of the enzymes that produce and consume these intermediates is critical for developing novel therapeutic strategies for a host of diseases with underlying metabolic dysregulation. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the intricate roles of these fascinating molecules.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of an enzyme involved in the elongation of n-6 and n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of an Uncommon Fatty Acid: A Technical Guide to trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic fate of trans,cis,cis-2,11,14-eicosatrienoyl-CoA, a rare 20-carbon polyunsaturated fatty acyl-CoA. In the absence of direct experimental data for this specific molecule, this document outlines a putative metabolic pathway based on established principles of fatty acid beta-oxidation. We delve into the key enzymatic players, their substrate specificities, and reaction mechanisms. This guide also presents detailed, representative experimental protocols for the core enzymes implicated in its degradation. Furthermore, we include a discussion on the potential biological significance and toxicology of related fatty acid isomers. This paper aims to serve as a foundational resource for researchers investigating the metabolism of uncommon fatty acids and its implications for cellular physiology and drug development.
Introduction
The landscape of fatty acid metabolism is vast and intricate, with a diverse array of substrates undergoing complex enzymatic transformations. While the metabolism of common saturated and unsaturated fatty acids is well-documented, the metabolic pathways of rare or atypical fatty acids, such as this compound, remain largely uncharted. This particular C20:3 fatty acyl-CoA isomer presents a unique combination of a trans double bond at the Δ2 position and cis double bonds at the Δ11 and Δ14 positions. Understanding its metabolic fate is crucial for a comprehensive knowledge of lipid metabolism and may unveil novel regulatory mechanisms or therapeutic targets.
This guide synthesizes current knowledge on the beta-oxidation of polyunsaturated fatty acids to propose a metabolic route for this compound. We will examine the sequential enzymatic reactions, the enzymes responsible, and provide practical experimental methodologies for their study.
Putative Metabolic Pathway of this compound
The presence of a trans-Δ2 double bond suggests that this compound can directly enter the beta-oxidation spiral. The initial steps of beta-oxidation are predicted to proceed without the need for auxiliary enzymes. However, as the chain is shortened, the cis double bonds at positions Δ11 and Δ14 will require specific enzymatic intervention.
The proposed pathway involves the following key stages:
-
Initial Rounds of Beta-Oxidation: The trans-Δ2 configuration allows the direct action of enoyl-CoA hydratase, followed by 3-hydroxyacyl-CoA dehydrogenase and β-ketothiolase. This will result in the removal of two-carbon units in the form of acetyl-CoA.
-
Encountering the cis-Δ11 Double Bond: After several cycles of beta-oxidation, the cis-Δ11 double bond will be positioned in a manner that inhibits the standard enzymatic machinery. An isomerase will be required to convert the cis bond to a trans bond, allowing beta-oxidation to resume.
-
Addressing the cis-Δ14 Double Bond: Further degradation will bring the cis-Δ14 double bond into a position that again halts the process. Depending on its exact location after chain shortening, a combination of an isomerase and a reductase may be necessary to process this double bond.
Below is a visual representation of the proposed initial steps of the metabolic pathway.
Key Enzymes and Their Properties
The degradation of this compound is predicted to involve the core enzymes of beta-oxidation, along with specific auxiliary enzymes.
| Enzyme | EC Number | Function in Pathway | Substrate Specificity Notes |
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the trans-Δ2 double bond. | Generally acts on trans-2-enoyl-CoA esters. The efficiency can vary with acyl chain length.[1] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes the 3-hydroxyacyl-CoA intermediate. | Has a preference for medium-chain length substrates.[2][3] |
| β-Ketothiolase | 2.3.1.16 | Cleaves the 3-ketoacyl-CoA to release acetyl-CoA. | Different isoforms have preferences for different chain lengths. |
| Δ3,Δ2-Enoyl-CoA Isomerase | 5.3.3.8 | Isomerizes cis-Δ3 or trans-Δ3 double bonds to trans-Δ2. | Crucial for the oxidation of unsaturated fatty acids with double bonds at odd-numbered carbons. |
| 2,4-Dienoyl-CoA Reductase | 1.3.1.34 | Reduces 2,4-dienoyl-CoA intermediates. | Required for the oxidation of polyunsaturated fatty acids with double bonds at even-numbered carbons. |
Detailed Experimental Protocols
The following are representative protocols for assaying the activity of the key enzymes predicted to be involved in the metabolism of this compound.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the trans-2-enoyl-CoA substrate.[4]
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
25 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or the synthesized this compound)
-
Purified or crude enzyme preparation
-
Quartz cuvettes (1.0 cm light path)
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture containing 895 µl of 50 mM Tris-HCl buffer (pH 8.0) and 25 µM of the trans-2-enoyl-CoA substrate in a quartz cuvette.
-
Incubate the mixture at 30°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding 5 µl of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of the trans-2-enoyl-CoA substrate.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.[5]
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.3
-
5.4 mM S-Acetoacetyl-CoA (or other suitable 3-ketoacyl-CoA as a substrate for the reverse reaction)
-
6.4 mM β-NADH
-
Purified or crude enzyme preparation
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, mix 2.80 ml of potassium phosphate buffer, 0.05 ml of S-acetoacetyl-CoA solution, and 0.05 ml of β-NADH solution.
-
Equilibrate the mixture to 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the enzyme activity from the linear rate of change in absorbance, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
In Vitro Beta-Oxidation of Polyunsaturated Fatty Acids
This protocol provides a general framework for studying the complete beta-oxidation of a polyunsaturated fatty acid in isolated mitochondria.
Materials:
-
Isolated mitochondria preparation
-
Incubation buffer (containing potassium phosphate, MgCl₂, ATP, CoA, carnitine, and NAD+)
-
Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]trans,cis,cis-2,11,14-eicosatrienoic acid)
-
Scintillation counter
-
HPLC system for metabolite analysis
Procedure:
-
Prepare the incubation mixture containing isolated mitochondria and the incubation buffer.
-
Add the radiolabeled fatty acid substrate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Separate the water-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted fatty acid by centrifugation and extraction.
-
Quantify the amount of radiolabeled water-soluble products using a scintillation counter to determine the rate of beta-oxidation.
-
For detailed pathway analysis, analyze the acyl-CoA esters by HPLC to identify intermediates.
Potential Biological Significance and Toxicology
The presence of trans double bonds in fatty acids can have significant biological consequences. Industrial trans fatty acids have been shown to have pro-apoptotic effects.[6][7] In contrast, some naturally occurring trans fatty acids may not have the same detrimental effects. The specific biological role of this compound is unknown. However, as an eicosanoid precursor, its metabolism could potentially lead to the formation of novel signaling molecules with unique physiological or pathological activities.[8][9] Further research is needed to elucidate the biological impact of this and other rare fatty acid isomers.
Conclusion
While direct experimental evidence is currently lacking, the metabolic fate of this compound can be predicted based on the well-established principles of fatty acid beta-oxidation. This guide provides a putative pathway and the necessary experimental framework to investigate its metabolism. The study of such uncommon fatty acids is a critical frontier in lipid research, with the potential to uncover new metabolic pathways, regulatory mechanisms, and therapeutic opportunities. The methodologies and conceptual framework presented here offer a solid foundation for researchers to embark on the exploration of this and other novel lipid molecules.
References
- 1. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eicosanoid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Enzymatic Pathway to trans,cis,cis-2,11,14-Eicosatrienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA. Due to the limited direct research on this specific molecule, this document outlines a putative biosynthetic pathway for its precursor fatty acid, trans,cis,cis-2,11,14-eicosatrienoic acid, and details the subsequent enzymatic activation to its coenzyme A (CoA) thioester. The information presented is based on established knowledge of fatty acid metabolism and the substrate specificities of the involved enzyme families. This guide includes detailed experimental protocols for the key enzymatic reactions, quantitative data for related substrates to serve as a benchmark, and signaling pathway diagrams to visualize the proposed biochemical transformations.
Introduction
Eicosanoids, a family of signaling molecules derived from C20 polyunsaturated fatty acids, play crucial roles in inflammation, immunity, and central nervous system functions. The specific stereochemistry of their double bonds is critical for their biological activity. The molecule of interest, this compound, is an activated form of a specific eicosatrienoic acid isomer, making it a likely substrate for various metabolic pathways, including fatty acid elongation, desaturation, or incorporation into complex lipids. Understanding its formation is crucial for elucidating its potential physiological roles and for the development of novel therapeutics.
While information on this compound is scarce in current literature, its formation can be logically inferred from known biochemical principles. This guide will, therefore, present a scientifically grounded, albeit hypothetical, pathway for its synthesis.
Proposed Biosynthetic Pathway of the Precursor Fatty Acid
The biosynthesis of a C20 fatty acid with a trans double bond at the Δ2 position and cis double bonds at Δ11 and Δ14 is not a standard pathway in most organisms. Naturally occurring unsaturated fatty acids in mammals typically have cis double bonds[1]. However, a plausible pathway can be postulated involving a combination of fatty acid elongation, desaturation, and isomerization steps.
A potential biosynthetic route could start from a common C18 precursor, such as linoleic acid (18:2 n-6), and proceed through a series of elongation and desaturation steps, potentially involving a Δ5 desaturase to introduce a double bond that could be subsequently isomerized or reduced.
Alternatively, the precursor fatty acid could be of exogenous origin, for instance, from dietary sources or gut microbiota metabolism.
Given the challenges in elucidating a definitive biosynthetic pathway, chemical synthesis of trans,cis,cis-2,11,14-eicosatrienoic acid presents a viable alternative for obtaining the substrate needed for enzymatic studies. A strategy analogous to the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid could be employed, which involves a Doebner condensation to introduce the trans-2 double bond[2].
Enzymatic Formation of this compound
The final step in the formation of this compound is the ligation of the free fatty acid to Coenzyme A. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or Fatty Acid:CoA Ligases. Specifically, the long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 22 carbons.
The reaction proceeds in two steps:
-
Adenylation of the fatty acid: The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.
Different ACSL isoforms exhibit distinct substrate specificities and tissue distribution. Studies have shown that all five major ACSL isoforms can activate various eicosanoids, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), into their corresponding CoA esters[3][4]. This suggests that one or more ACSL isoforms are capable of activating trans,cis,cis-2,11,14-eicosatrienoic acid.
Quantitative Data for Acyl-CoA Synthetase Activity with Structurally Related Substrates
Direct kinetic data for the enzymatic formation of this compound is not available. However, the following table summarizes the kinetic parameters of various ACSL isoforms with other C18-C22 fatty acids. This data can serve as a valuable reference for designing experiments and for estimating the potential efficiency of the target reaction.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ACSL6V1 | Linoleic acid (18:2) | 1.8 | 108.7 | [5] |
| ACSL6V1 | Oleic acid (18:1) | 5.2 | 100.0 | [5] |
| ACSL6V1 | Arachidonic acid (20:4) | 1.9 | 28.6 | [5] |
| ACSL6V1 | Docosahexaenoic acid (22:6) | 2.4 | 50.0 | [5] |
| ACSL6V2 | Linoleic acid (18:2) | 2.7 | 19.2 | [5] |
| ACSL6V2 | Oleic acid (18:1) | 3.0 | 47.6 | [5] |
| ACSL6V2 | Arachidonic acid (20:4) | 2.1 | 25.6 | [5] |
| ACSL6V2 | Docosahexaenoic acid (22:6) | 1.1 | 102.0 | [5] |
| ACSL4V1 | Arachidonic acid (20:4) | 5.9 | - | [6][7] |
| ACSL4V1 | Eicosapentaenoic acid (20:5) | 6.8 | - | [6][7] |
| ACSL4V1 | Docosahexaenoic acid (22:6) | 6.3 | - | [6][7] |
Note: Vmax values can vary significantly depending on the expression system and purity of the enzyme preparation.
Experimental Protocols
General Protocol for Acyl-CoA Synthetase Activity Assay
This protocol is a general method for measuring the activity of ACSL enzymes and can be adapted for the specific substrate trans,cis,cis-2,11,14-eicosatrienoic acid.
Materials:
-
Purified recombinant ACSL enzyme or cell lysate containing the enzyme.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 1 mM DTT.
-
ATP solution (100 mM).
-
Coenzyme A solution (10 mM).
-
trans,cis,cis-2,11,14-eicosatrienoic acid substrate solution (in ethanol (B145695) or complexed to fatty acid-free BSA).
-
Detection system: This can be a colorimetric, fluorometric, or LC-MS-based method. For LC-MS, an internal standard (e.g., a deuterated analog) is recommended.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction would contain:
-
50 µL of 2x Assay Buffer.
-
10 µL of ATP solution (final concentration 10 mM).
-
5 µL of CoA solution (final concentration 0.5 mM).
-
A suitable amount of ACSL enzyme (e.g., 1-10 µg of purified enzyme or 10-50 µg of cell lysate).
-
Water to bring the volume to 90 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the fatty acid substrate solution (the final concentration should be varied to determine kinetic parameters).
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 100 µL of isopropanol (B130326) with 1% acetic acid for LC-MS analysis).
-
Analyze the formation of this compound using the chosen detection method.
Detection by LC-MS/MS:
-
Separate the product from the substrate using reverse-phase liquid chromatography.
-
Detect the product using tandem mass spectrometry in negative ion mode, monitoring for the specific parent and daughter ion transitions of this compound.
-
Quantify the product by comparing its peak area to that of the internal standard.
Visualizations
Proposed Enzymatic Formation Pathway
Caption: Proposed pathway for the formation of this compound.
Experimental Workflow for Acyl-CoA Synthetase Assay
Caption: General workflow for the enzymatic assay of Acyl-CoA Synthetase activity.
Conclusion and Future Directions
The enzymatic formation of this compound is a plausible biochemical event, likely catalyzed by a long-chain acyl-CoA synthetase. While direct evidence for this specific reaction is currently lacking, the information provided in this guide offers a solid foundation for its investigation. Future research should focus on the chemical or biological synthesis of the precursor fatty acid to enable detailed enzymatic studies. Characterizing which ACSL isoforms are most efficient in activating this fatty acid and determining the kinetic parameters will be crucial steps in understanding its metabolic fate and potential biological significance. Such studies will undoubtedly contribute to a deeper understanding of lipid metabolism and may unveil new targets for therapeutic intervention in diseases where eicosanoid signaling is dysregulated.
References
- 1. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 3. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 6. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 7. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Identity of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA in Mammalian Systems: A Technical Review of Known Eicosatrienoyl-CoA Isomers
An extensive review of the scientific literature reveals no direct evidence for the discovery or characterization of trans,cis,cis-2,11,14-eicosatrienoyl-CoA in mammalian cells. This specific isomer, with its unusual double bond configuration, is not described in existing databases of mammalian lipids or metabolic pathways. It is plausible that this molecule is either a yet-to-be-discovered endogenous metabolite, a synthetic compound not yet studied in a biological context, or a misnomer of a more common eicosatrienoyl-CoA isomer.
This technical guide will, therefore, focus on the well-characterized and biologically significant isomers of eicosatrienoyl-CoA in mammalian cells, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide will adhere to the requested format, including quantitative data summaries, detailed experimental protocols, and pathway visualizations.
Core Focus: Biologically Relevant Eicosatrienoyl-CoA Isomers
The most extensively studied eicosatrienoic acids in mammals are:
-
cis-8,cis-11,cis-14-Eicosatrienoic Acid (Dihomo-γ-linolenic acid, DGLA): A key intermediate in the omega-6 fatty acid metabolic pathway, derived from linoleic acid.
-
cis-5,cis-8,cis-11-Eicosatrienoic Acid (Mead's Acid): An omega-9 fatty acid that is synthesized endogenously, particularly during essential fatty acid deficiency.
-
cis-11,cis-14,cis-17-Eicosatrienoic Acid: An omega-3 fatty acid, less common than DGLA and Mead's acid.
These fatty acids are converted to their corresponding acyl-CoA thioesters (e.g., 8,11,14-eicosatrienoyl-CoA) to participate in various metabolic pathways.
Quantitative Data on Eicosatrienoic Acid Metabolism
The metabolism of eicosatrienoic acids is influenced by various factors, including diet. The following table summarizes quantitative data on the conversion of 8,11,14-eicosatrienoic acid to arachidonic acid under different dietary conditions.
| Parameter | High Arachidonic Acid Diet (HI20:4) | Low Arachidonic Acid Diet (LO20:4) | Reference |
| Conversion of 20:3n-6[d4] to 20:4n-6[d4] | 17.7 ± 0.79% | 2.13 ± 1.44% | [1] |
| Concentration of 20:4n-6[d4] in total plasma lipids (µmole/mL plasma/mmole of 20:3n-6[d4] fed/kg of body weight) | 2.10 ± 0.6 | 0.29 ± 0.2 | [1] |
Signaling and Metabolic Pathways
The metabolism of eicosatrienoic acids is integrated into the broader network of polyunsaturated fatty acid (PUFA) synthesis. The following diagrams illustrate the key pathways.
Caption: Biosynthetic pathways of major eicosatrienoic acids.
The activation of these fatty acids to their CoA esters is a prerequisite for their incorporation into complex lipids and for further metabolism.
Caption: Activation of eicosatrienoic acid to its CoA ester.
Experimental Protocols
Extraction and Analysis of Acyl-CoAs from Mammalian Cells
This protocol provides a general framework for the extraction and analysis of eicosatrienoyl-CoA and other acyl-CoAs from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) with 0.1% formic acid, ice-cold
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Cell scraper
-
Centrifuge
-
Lyophilizer
-
LC-MS/MS system
Protocol:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold acetonitrile with 0.1% formic acid to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Spike the sample with internal standards.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Sample Preparation:
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the target acyl-CoAs.
-
In Vitro Metabolism of Eicosatrienoic Acid
This protocol describes an in vitro assay to study the conversion of eicosatrienoic acid by microsomal enzymes.
Materials:
-
Mammalian liver microsomes
-
Eicosatrienoic acid substrate (e.g., 8,11,14-eicosatrienoic acid)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., methanol (B129727) with an internal standard)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS or LC-MS/MS system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and eicosatrienoic acid substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding the stopping solution.
-
Acidify the mixture with a weak acid (e.g., acetic acid).
-
Extract the lipids with an organic solvent like hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Analysis:
-
Derivatize the fatty acids to their methyl esters (for GC-MS) or analyze them directly (for LC-MS/MS).
-
Identify and quantify the metabolites based on their retention times and mass spectra compared to authentic standards.
-
Conclusion
While the existence of this compound in mammalian cells remains unconfirmed, the study of known eicosatrienoyl-CoA isomers provides a rich field of research. These molecules are integral to lipid metabolism and cellular signaling, with their levels and activities being closely linked to dietary intake and overall health. The methodologies outlined in this guide provide a starting point for researchers to further explore the complex roles of these important lipid metabolites. Future lipidomics studies with advanced analytical techniques may yet reveal the presence and function of novel eicosatrienoyl-CoA isomers, potentially including the elusive trans,cis,cis-2,11,14 variant.
References
Cellular Localization of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA: A Technical Guide Based on Predicted Metabolic Pathways
Disclaimer: As of December 2025, specific experimental data on the cellular localization and metabolism of trans,cis,cis-2,11,14-eicosatrienoyl-CoA is not available in the public domain. This technical guide is therefore based on established principles of lipid biochemistry, particularly the metabolism of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). The predictions herein are intended to guide researchers in formulating hypotheses and designing experiments.
Introduction
This compound is a C20 tri-unsaturated fatty acyl-CoA. Its structure, featuring a very long carbon chain and multiple double bonds, including one in the trans configuration at the second carbon, strongly suggests its primary metabolic fate lies within the peroxisomal beta-oxidation pathway. This guide will detail the predicted cellular transport, activation, and catabolism of this molecule, providing a framework for its investigation.
Predicted Cellular Uptake and Activation
The journey of trans,cis,cis-2,11,14-eicosatrienoic acid from the extracellular space to its activated form, the CoA thioester, is a multi-step process.
2.1 Cellular Entry: The precise mechanism for the uptake of this specific eicosatrienoid is uncharacterized. However, very-long-chain fatty acids are known to be transported across the plasma membrane by fatty acid transport proteins (FATPs) and CD36.
2.2 Acyl-CoA Synthesis: Once inside the cell, the free fatty acid must be activated to its CoA ester. This irreversible reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs) or very-long-chain acyl-CoA synthetases (ACSVLs). These enzymes are located in the endoplasmic reticulum, outer mitochondrial membrane, and peroxisomal membrane.[1][2] The localization of the specific ACSVL that acts on trans,cis,cis-2,11,14-eicosatrienoic acid would be a key determinant of its initial subcellular distribution. Studies have shown that peroxisomal VLCAS is localized on the matrix side of the peroxisomal membrane.[3]
Peroxisomal Import and Beta-Oxidation
Given its C20 chain length, this compound is a prime candidate for peroxisomal beta-oxidation. Mitochondria are generally less efficient at catabolizing fatty acids longer than C20.[4]
3.1 Transport into the Peroxisome: Very-long-chain acyl-CoAs are transported into the peroxisome by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane, such as ABCD1 (ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70).[5][6][7][8][9] These transporters have overlapping but distinct substrate specificities.
3.2 The Peroxisomal Beta-Oxidation Pathway: Peroxisomal beta-oxidation is a four-step spiral that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[10] However, the presence of double bonds in this compound necessitates the action of auxiliary enzymes.
The initial trans-2 double bond is a standard intermediate in beta-oxidation, meaning the first cycle can proceed without the need for an isomerase. The subsequent degradation will be halted by the cis-11 and cis-14 double bonds, which will be processed by specific isomerases and reductases. The products of peroxisomal beta-oxidation are shortened acyl-CoAs and acetyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water.[11]
The key enzymes involved in peroxisomal beta-oxidation are:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons.
-
Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
For unsaturated fatty acids, additional auxiliary enzymes are required:[12][13]
-
Δ³,Δ²-Enoyl-CoA Isomerase: Converts 3-cis or 3-trans-enoyl-CoA to 2-trans-enoyl-CoA.
-
2,4-Dienoyl-CoA Reductase: Acts on conjugated double bonds, a common intermediate in the degradation of polyunsaturated fatty acids.[14][15][16][17]
Quantitative Data
As there is no direct experimental data available for this compound, a table summarizing its quantitative distribution within cellular compartments cannot be provided at this time. Future research employing the experimental protocols outlined below will be necessary to generate such data.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular localization of this compound.
5.1 Subcellular Fractionation by Differential Centrifugation
This protocol allows for the isolation of major organelles to determine the distribution of the target molecule.
-
Cell Culture and Harvesting: Culture cells of interest to 80-90% confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes (containing endoplasmic reticulum). The supernatant is the cytosolic fraction.
-
The peroxisomal fraction can be further enriched from the mitochondrial pellet using a density gradient (e.g., sucrose (B13894) or OptiPrep).
-
-
Lipid Extraction: Extract lipids from each fraction using a modified Bligh-Dyer or Folch method.
-
Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify this compound.
5.2 Mass Spectrometry Imaging (MSI)
MSI can provide high-resolution spatial information on the distribution of lipids within cells and tissues.[18][19][20][21]
-
Sample Preparation: Grow cells on conductive slides or prepare thin tissue sections. Perform a gentle wash with an appropriate buffer to remove extracellular contaminants.
-
Matrix Application: For Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) uniformly over the sample.
-
Data Acquisition: Acquire mass spectra in a grid pattern across the sample surface using a high-resolution mass spectrometer.
-
Image Generation: Generate ion density maps for the m/z corresponding to this compound to visualize its subcellular distribution.
Visualizations
Predicted Signaling Pathway
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
References
- 1. Localization of adipocyte long-chain fatty acyl-CoA synthetase at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intracellular localization of long-chain acyl-CoA synthetase in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperoxisomal localization of very-long-chain fatty acyl-CoA synthetase: implication in X-adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 6. Peroxisomal ABC Proteins and Fatty Acid Metabolism [jstage.jst.go.jp]
- 7. Peroxisomal ABC transporters: functions and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal ABC Transporters: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. A role for 2,4-enoyl-CoA reductase in mitochondrial beta-oxidation of polyunsaturated fatty acids. Effects of treatment with clofibrate on oxidation of polyunsaturated acylcarnitines by isolated rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Function of human mitochondrial 2,4-dienoyl-CoA reductase and rat monofunctional Delta3-Delta2-enoyl-CoA isomerase in beta-oxidation of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Roles of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA in Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature lacks specific data on trans,cis,cis-2,11,14-eicosatrienoyl-CoA. This guide, therefore, presents a theoretical framework based on the established biochemistry of structurally related fatty acyl-CoAs. The proposed pathways and methodologies are intended to serve as a foundation for future research into this novel molecule.
Introduction
Lipid signaling pathways are integral to a vast array of physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation.[1][2] Eicosanoids, a major class of signaling lipids derived from 20-carbon polyunsaturated fatty acids, are key players in these pathways.[1] While the roles of well-known eicosanoids derived from arachidonic acid are extensively studied, the bioactivity of less common isomers, such as the putative this compound, remains largely unexplored.
This technical guide provides a comprehensive overview of the potential biosynthesis, metabolism, and signaling functions of this compound. By drawing parallels with known lipid metabolic pathways, we outline hypothetical routes for its formation and degradation, propose potential signaling cascades it may influence, and detail experimental protocols for its investigation. This document is intended to equip researchers with the foundational knowledge and methodological insights necessary to explore the biology of this novel lipid mediator.
Putative Biosynthesis and Metabolism
The structure of this compound suggests it may arise from the metabolism of dietary or endogenously produced fatty acids containing a trans double bond. The presence of a trans bond at the Δ2 position is characteristic of an intermediate in the β-oxidation of unsaturated fatty acids.
Hypothetical Biosynthetic Pathway
The formation of this compound could potentially originate from a C18 precursor with a trans double bond, which then undergoes elongation. For instance, a trans-octadecadienoic acid could be a substrate for fatty acid elongases to produce a C20 fatty acid, which is subsequently activated to its CoA thioester.
Alternatively, it could be an intermediate in the metabolism of other polyunsaturated fatty acids. For example, studies have shown that trans-isomers of linoleic acid can be metabolized to C20 fatty acids.[3]
References
Methodological & Application
Application Notes and Protocols: Quantification of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,cis,cis-2,11,14-Eicosatrienoyl-CoA is a long-chain fatty acyl-CoA molecule that is an isomer of eicosatrienoyl-CoA. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The specific stereochemistry of this compound suggests its potential involvement in unique metabolic and signaling cascades, distinct from its all-cis counterparts. Accurate quantification of this and other acyl-CoA species in various tissues is crucial for understanding their physiological roles and their implications in disease states, including metabolic disorders and cancer.
This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data for this compound is not extensively available in published literature, the methodologies presented here are based on established protocols for the analysis of long-chain unsaturated acyl-CoAs and can be adapted for this specific molecule.
Quantitative Data Summary
Table 1: Hypothetical Tissue Distribution of this compound
| Tissue | Species | Concentration (pmol/mg tissue) | Method of Quantification | Reference |
| Liver | Mouse | Data Not Available | LC-MS/MS | N/A |
| Brain | Rat | Data Not Available | LC-MS/MS | N/A |
| Heart | Human | Data Not Available | LC-MS/MS | N/A |
| Skeletal Muscle | Mouse | Data Not Available | LC-MS/MS | N/A |
| Adipose Tissue | Rat | Data Not Available | LC-MS/MS | N/A |
Putative Biosynthesis and Signaling Pathway
The precise biosynthetic pathway of this compound is not well-established. However, it is plausible that it is formed from its corresponding fatty acid, trans,cis,cis-2,11,14-Eicosatrienoic Acid, through the action of a long-chain acyl-CoA synthetase (ACSL). The origin of the fatty acid itself could be through dietary intake or the metabolism of other polyunsaturated fatty acids. Once formed, this compound can enter several metabolic pathways. The trans-2-enoyl configuration suggests its potential role as an intermediate in the β-oxidation of certain unsaturated fatty acids.
Caption: Putative metabolic fate of this compound.
Experimental Protocols
The quantification of long-chain acyl-CoAs from tissues is challenging due to their low abundance and susceptibility to degradation. The following protocol is a comprehensive guide for the extraction and analysis of this compound using LC-MS/MS.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
Materials:
-
Frozen tissue samples (e.g., liver, brain, heart)
-
Internal Standard: ¹³C-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Formic acid
-
Centrifuge capable of 4°C
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold 10% TCA.
-
Spike the sample with the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 25% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of MeOH containing 0.1% NH₄OH.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM Ammonium acetate in ACN:Water (95:5).
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined using a pure standard. For long-chain acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed.
-
Hypothetical MRM transition for this compound: The precursor ion ([M+H]⁺) would be m/z 1076.6. The product ion would be determined by in-source fragmentation or by using a known standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Generate a standard curve using a synthetic standard of this compound of known concentrations.
-
Quantify the amount of the target analyte in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the initial tissue weight (e.g., pmol/mg tissue).
Experimental Workflow Diagram
Caption: Workflow for the quantification of acyl-CoAs from tissue samples.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers interested in the quantification of this compound in tissues. While the biological significance and precise concentrations of this specific acyl-CoA isomer remain to be fully elucidated, the methodologies described herein provide a robust framework for its investigation. The successful application of these protocols will enable a deeper understanding of the metabolic roles of this and other long-chain fatty acyl-CoAs in health and disease, potentially uncovering new biomarkers and therapeutic targets.
Application Notes and Protocols for the Extraction of Long-Chain Fatty Acyl-CoAs from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids. The accurate measurement of cellular long-chain fatty acyl-CoA pools is critical for understanding metabolic regulation in diverse physiological and pathological conditions, such as metabolic diseases and cancer. However, the inherent instability and low abundance of these molecules present considerable analytical challenges.
This document offers a detailed protocol for the extraction of long-chain fatty acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The provided method is a composite of established protocols, optimized for high recovery and sample stability.
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various long-chain acyl-CoA species across different human and rodent cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that variations in experimental conditions and normalization methods (per cell number vs. per milligram of protein) may affect direct comparability.
| Acyl-CoA Species | MCF7 (pmol/10⁶ cells) | RAW264.7 (pmol/10⁶ cells) | HepG2 (pmol/10⁶ cells) |
| C14:0-CoA (Myristoyl-CoA) | ~2.5 | ~1.5 | - |
| C16:0-CoA (Palmitoyl-CoA) | ~12 | ~4 | - |
| C18:0-CoA (Stearoyl-CoA) | - | - | - |
| C18:1-CoA (Oleoyl-CoA) | - | - | - |
| C24:0-CoA (Lignoceroyl-CoA) | High Abundance | Low Abundance | - |
| C26:0-CoA (Cerotoyl-CoA) | High Abundance | Low Abundance | - |
| Total Long-Chain Acyl-CoAs | 80.4 ± 6.1 | 12.0 ± 1.0 | - |
Data compiled from multiple sources.[1][2]
Experimental Protocols
This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs from both adherent and suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Internal Standard (e.g., Heptadecanoyl-CoA), to be added to the pre-chilled methanol
-
1.5 mL or 2 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Experimental Workflow Diagram
Caption: Workflow for Long-Chain Fatty Acyl-CoA Extraction.
Detailed Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[2]
-
-
Cell Lysis and Protein Precipitation:
-
Add a pre-determined volume of cold (-80°C) methanol containing the internal standard directly to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[2]
-
Vortex the samples vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[2]
-
-
Sample Drying:
-
Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen at room temperature.[3]
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is crucial for acyl-CoA stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[2]
-
Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Carefully transfer the final supernatant to an LC-MS vial for analysis.
-
Alternative Protocol: Solid-Phase Extraction (SPE) for Enhanced Purity
For samples with high levels of interfering substances, or when higher purity is required, a solid-phase extraction (SPE) step can be incorporated after the initial solvent extraction. Weak anion exchange columns are often used for this purpose.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction (SPE) Purification Workflow.
Detailed SPE Protocol:
This protocol is adapted from established methods for tissue samples and is suitable for cell extracts.[3][4]
-
Column Conditioning: Condition a weak anion exchange SPE column by sequentially passing through methanol, water, and an appropriate equilibration buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Sample Loading: Load the supernatant from the initial solvent extraction onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent to remove unbound contaminants. A solution of 2% formic acid is a suitable option.[3]
-
Elution: Elute the bound acyl-CoAs using a stronger solvent. A common elution solvent is 2% or 5% ammonium hydroxide (B78521) in methanol.[3]
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in the appropriate solvent for LC-MS/MS analysis as described in the previous protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Long-Chain Acyl-CoAs | Incomplete cell lysis. | Ensure thorough vortexing and consider sonication.[5] |
| Degradation of acyl-CoAs. | Work quickly and keep samples on ice or at 4°C at all times. Use fresh, high-purity solvents.[3] | |
| Inefficient extraction. | Optimize the ratio of extraction solvent to the number of cells. | |
| Poor Reproducibility | Inconsistent sample handling. | Ensure all steps are performed consistently across all samples. Use of an internal standard is critical. |
| Incomplete drying or reconstitution. | Ensure samples are completely dry before reconstitution in a precise volume. | |
| LC-MS/MS Signal Suppression | Matrix effects from co-extracted cellular components. | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[3][6] |
Conclusion
The successful extraction and quantification of long-chain fatty acyl-CoAs from cells are achievable with careful attention to detail, particularly regarding temperature control and the prevention of degradation. The protocols outlined in this document provide a robust foundation for researchers. For specific cell types or experimental conditions, further optimization may be necessary to achieve the highest quality data. The use of an appropriate internal standard and subsequent analysis by a sensitive technique such as LC-MS/MS are essential for accurate and reproducible results.[1][6]
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Isotopically Labeled trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of isotopically labeled trans,cis,cis-2,11,14-eicosatrienoyl-CoA. The synthesis of this specific polyunsaturated fatty acyl-CoA is of interest for its potential role in lipid metabolism and signaling pathways. The inclusion of an isotopic label enables its use as a tracer in metabolic studies, for quantification by mass spectrometry, and in binding assays.
The protocol outlined below is a multi-step process that begins with the synthesis of the fatty acid backbone, followed by the introduction of the isotopic label, and concludes with the enzymatic conversion to the final CoA thioester.
Experimental Protocols
Part 1: Synthesis of trans,cis,cis-2,11,14-Eicosatrienoic Acid
The synthesis of the fatty acid backbone can be achieved through a convergent approach, combining smaller, stereochemically defined fragments. A plausible route involves the use of Wittig or Horner-Wadsworth-Emmons reactions to establish the double bonds with the desired geometry.
Materials:
-
Commercially available starting materials (e.g., alkynes, aldehydes)
-
Organometallic reagents (e.g., n-butyllithium)
-
Phosphonium (B103445) salts or phosphonate (B1237965) esters
-
Solvents (e.g., THF, ether, hexanes)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol:
-
Synthesis of the C1-C10 fragment: This fragment would contain the trans-2 double bond. This can be prepared via a Wittig reaction between an appropriate C8 phosphonium ylide and a C2 aldehyde.
-
Synthesis of the C11-C20 fragment: This fragment would contain the cis-11 and cis-14 double bonds. This can be synthesized from a C10 starting material with a terminal alkyne, which can be coupled to another fragment to build the carbon chain. The cis double bonds are typically formed by the partial hydrogenation of an alkyne precursor using Lindlar's catalyst.
-
Introduction of the Isotopic Label: The isotopic label (e.g., deuterium) can be introduced at a specific position. For example, deuterated starting materials can be used, or a deuterium (B1214612) atom can be introduced during one of the reaction steps, such as the reduction of an ester to an alcohol using a deuterated reducing agent (e.g., lithium aluminum deuteride).
-
Coupling of Fragments: The C1-C10 and C11-C20 fragments are then coupled together using a suitable reaction, such as a Suzuki or Stille coupling, to form the full C20 carbon chain.
-
Final Modification and Purification: The terminal functional group is then converted to a carboxylic acid. The final fatty acid product is purified by column chromatography or high-performance liquid chromatography (HPLC).
Part 2: Enzymatic Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester is most efficiently achieved using an acyl-CoA synthetase enzyme.
Materials:
-
Isotopically labeled trans,cis,cis-2,11,14-eicosatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available version)
-
Buffer solution (e.g., Tris-HCl with MgCl₂)
-
Incubator or water bath
-
HPLC system for purification
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, ATP, CoA, and the isotopically labeled fatty acid.
-
Enzyme Addition: Add the acyl-CoA synthetase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Purification: Purify the resulting acyl-CoA by reversed-phase HPLC.
-
Quantification and Characterization: The concentration of the product can be determined by UV-Vis spectrophotometry, and its identity can be confirmed by mass spectrometry, which will also verify the incorporation of the isotopic label.
Data Presentation
Table 1: Hypothetical Characterization Data for Isotopically Labeled this compound
| Parameter | Value | Method |
| Molecular Weight (unlabeled) | 1075.3 g/mol | Calculated |
| Molecular Weight (D4-labeled) | 1079.3 g/mol | Calculated |
| Purity | >95% | HPLC |
| UV-Vis λmax | 260 nm | Spectrophotometry |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Visualizations
Workflow for the Synthesis of Isotopically Labeled Fatty Acyl-CoA
Caption: A flowchart illustrating the major steps in the synthesis of isotopically labeled this compound.
Potential Role in a Signaling Pathway
While the specific signaling pathway for this compound is not well-defined, it may be involved in pathways similar to other polyunsaturated fatty acids, such as acting as a precursor for signaling molecules or interacting with nuclear receptors.
Caption: A diagram showing the potential metabolic fates and signaling roles of this compound.
Chromatographic Separation of Eicosatrienoyl-CoA Isomers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of eicosatrienoyl-CoA isomers. Eicosatrienoyl-CoA (20:3-CoA) represents a class of important lipid molecules that are intermediates in the biosynthesis of various signaling molecules, including eicosanoids. The precise separation and quantification of its different isomers are crucial for understanding their distinct biological roles and for the development of novel therapeutics targeting lipid metabolism.
Introduction
Eicosatrienoyl-CoA isomers, such as dihomo-γ-linolenoyl-CoA (DGLA-CoA; 20:3n-6) and Mead's acid-CoA (20:3n-9), are pivotal molecules in fatty acid metabolism and cellular signaling. DGLA-CoA is a precursor to the anti-inflammatory series-1 prostaglandins, while Mead's acid is often elevated in essential fatty acid deficiency. Their structural similarity, differing only in the position of double bonds, presents a significant analytical challenge. This document outlines a robust methodology for their separation and analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is designed for the extraction of total acyl-CoAs from tissues or cultured cells.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Saturated potassium bicarbonate (KHCO₃) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Acetonitrile
-
Water (LC-MS grade)
-
Internal standards (e.g., C17:0-CoA)
Procedure:
-
Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA or 5% PCA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and discard the pellet.
-
Neutralize the supernatant by adding saturated KHCO₃ solution dropwise until the pH is approximately 6.5-7.0.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitated salt.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Method for Isomer Separation
This method is adapted from established protocols for the separation of long-chain fatty acyl-CoAs and is optimized for the resolution of C20:3-CoA isomers.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 40 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each eicosatrienoyl-CoA isomer and the internal standard. For a generic C20:3-CoA, the precursor ion ([M+H]⁺) would be m/z 1032.5. Product ions would correspond to the acyl-CoA fragment (e.g., m/z 499.1) and the acylium ion (e.g., m/z 289.2).
Data Presentation
The following table summarizes the expected retention times and key mass spectrometric parameters for the analysis of eicosatrienoyl-CoA isomers based on the proposed UPLC-MS/MS method. Actual retention times may vary depending on the specific UPLC system and column used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |
| Dihomo-γ-linolenoyl-CoA | 1032.5 | 499.1 | ~8.5 |
| Mead's Acid-CoA | 1032.5 | 499.1 | ~8.7 |
| Other C20:3-CoA Isomers | 1032.5 | 499.1 | 8.4 - 8.9 |
| C17:0-CoA (Internal Std) | 992.5 | 499.1 | ~7.9 |
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the analysis of eicosatrienoyl-CoA isomers, from sample collection to data analysis.
Dihomo-γ-linolenoyl-CoA (DGLA-CoA) Signaling Pathway
This diagram depicts the biosynthesis of DGLA-CoA and its subsequent conversion to series-1 prostaglandins, which are important anti-inflammatory mediators.
Application Notes and Protocols for Studying Acyl-CoA Binding Proteins using trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2][3] These proteins bind to medium and long-chain acyl-CoA esters with high affinity, thereby regulating their availability for various metabolic and signaling pathways.[1][2][3][4] The binding affinity of ACBPs is strongly dependent on the acyl chain length, with a preference for those containing 14-22 carbon atoms.[5][6] Understanding the interaction between specific acyl-CoA esters and ACBPs is vital for elucidating their roles in cellular processes and for the development of novel therapeutics targeting lipid metabolism.
This document provides detailed application notes and experimental protocols for studying the interaction of a specific, novel acyl-CoA ester, trans,cis,cis-2,11,14-Eicosatrienoyl-CoA, with ACBPs. While direct binding data for this specific isomer is not currently available in the literature, the protocols provided are adapted from established methods for characterizing the binding of other long-chain acyl-CoA esters to ACBPs.
Data Presentation
The following table summarizes the binding affinities of various long-chain acyl-CoA esters to bovine ACBP, providing a comparative context for the anticipated binding of this compound. The high affinity for other C14-C20 acyl-CoA esters suggests that the target molecule is likely to be a strong ligand for ACBP.
| Acyl-CoA Ester | Chain Length & Unsaturation | Dissociation Constant (Kd) (nM) | Assay Method |
| Myristoyl-CoA | C14:0 | 1.0 | Fluorescence Displacement |
| Palmitoyl-CoA | C16:0 | 0.6 | Fluorescence Displacement |
| Stearoyl-CoA | C18:0 | 0.8 | Fluorescence Displacement |
| Oleoyl-CoA | C18:1 | 1.7 | Fluorescence Displacement |
| Linoleoyl-CoA | C18:2 | 1.2 | Fluorescence Displacement |
| Arachidonoyl-CoA | C20:4 | 1.5 | Fluorescence Displacement |
Data adapted from Wadum et al., (2002) using a fluorescently labeled bovine ACBP (FACI-24).[5][6][7]
Experimental Protocols
Protocol 1: Determination of Binding Affinity using a Fluorescence Displacement Assay
This protocol utilizes a fluorescently labeled ACBP mutant (FACI-24) that exhibits a change in fluorescence upon ligand binding.[5][6][7] The assay measures the ability of the unlabeled ligand, this compound, to displace a known fluorescently labeled acyl-CoA or to directly induce a change in the fluorescence of FACI-24.
Materials:
-
Recombinant bovine ACBP (wild-type and M24C mutant for labeling)
-
6-Bromoacetyl-2-dimethylaminonaphthalene (BADAN) for fluorescent labeling
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT
-
Fluorometer
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Preparation of Fluorescently Labeled ACBP (FACI-24):
-
Express and purify the M24C mutant of bovine ACBP.
-
React the purified protein with a 10-fold molar excess of BADAN in the dark at 4°C for 12-16 hours.
-
Remove unreacted dye by extensive dialysis against the Binding Buffer.
-
Determine the labeling efficiency by measuring the protein and dye concentrations spectrophotometrically.
-
-
Fluorescence Titration:
-
Set the fluorometer to an excitation wavelength of 387 nm and an emission wavelength of 460 nm.[5][7]
-
Add a known concentration of FACI-24 (e.g., 50 nM) to a cuvette containing Binding Buffer.
-
Record the baseline fluorescence.
-
Make serial additions of this compound from a concentrated stock solution.
-
After each addition, allow the system to equilibrate for 2-3 minutes and record the fluorescence intensity.
-
Continue until the fluorescence signal is saturated.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence as a function of the ligand concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 2: Lipidex 1000 Competition Assay
This assay is a classic method to measure the binding of radiolabeled acyl-CoA to ACBP in a competition format.[8]
Materials:
-
Recombinant bovine ACBP
-
[14C]-labeled oleoyl-CoA (or another suitable long-chain acyl-CoA)
-
This compound
-
Lipidex 1000 resin
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Lipidex 1000:
-
Swell the Lipidex 1000 resin in the Assay Buffer overnight at 4°C.
-
Wash the resin extensively with the same buffer to remove any impurities.
-
-
Competition Binding Assay:
-
Prepare a series of tubes each containing a fixed concentration of ACBP (e.g., 1 µM) and a fixed concentration of [14C]-oleoyl-CoA (e.g., 0.5 µM).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Incubate the mixture at room temperature for 10 minutes to reach binding equilibrium.
-
Add an aliquot of the prepared Lipidex 1000 slurry to each tube to adsorb the unbound [14C]-oleoyl-CoA.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge the tubes at low speed to pellet the Lipidex 1000.
-
Take an aliquot of the supernatant (containing the protein-bound radioligand) and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of bound radioligand at each competitor concentration.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a competition binding equation to determine the IC50 value, which can then be used to calculate the Ki for this compound.
-
Visualizations
Signaling Pathway
References
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 3. Role of Acyl-CoA Binding Protein in Acyl-CoA Metabolism and Acyl-CoA–Mediated Cell Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Experiments with trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
Disclaimer: Extensive literature searches did not yield any specific experimental data, biological activity, or established signaling pathways for trans,cis,cis-2,11,14-Eicosatrienoyl-CoA. The following application notes and protocols are presented as a hypothetical framework based on the known roles of structurally related molecules, particularly trans-2-enoyl-CoA intermediates in fatty acid metabolism. These are intended to serve as a guide for potential research directions and should be adapted based on empirical findings.
Introduction
This compound is a C20 polyunsaturated fatty acyl-CoA with a unique trans double bond at the second carbon. While this specific isomer is not described in current literature, molecules with a trans-2-enoyl-CoA structure are known intermediates in both fatty acid beta-oxidation and fatty acid elongation pathways. Specifically, the enzyme trans-2-enoyl-CoA reductase (TER) is responsible for reducing this double bond during the synthesis of very-long-chain fatty acids (VLCFAs).[1][2][3]
These application notes propose a hypothetical role for this compound as a potential intermediate or modulator of fatty acid elongation. The provided protocols are designed to investigate its metabolic fate and cellular effects.
Hypothetical Metabolic Context
We hypothesize that this compound could be an intermediate in the elongation of an 18-carbon polyunsaturated fatty acid. In this pathway, the initial condensation of a C18 fatty acyl-CoA with malonyl-CoA would be followed by a reduction, a dehydration (leading to a trans-2 double bond), and a final reduction by a trans-2-enoyl-CoA reductase to produce a C20 saturated acyl-CoA at the head of the chain, which would then be further desaturated.
Application Notes
-
Substrate for Fatty Acid Elongation Enzymes: this compound can be used as a potential substrate in in vitro assays with purified enzymes or cell lysates to study the activity and specificity of trans-2-enoyl-CoA reductases (TERs).
-
Investigating Polyunsaturated Fatty Acid (PUFA) Metabolism: Introducing this molecule to cultured cells can help elucidate its metabolic fate. By using isotopic labeling (e.g., ¹³C or ²H), researchers can trace its conversion to other fatty acids and its incorporation into complex lipids like phospholipids (B1166683) and triglycerides.
-
Modulator of Lipid Signaling: As an unusual fatty acyl-CoA, it may interact with and modulate the activity of proteins regulated by lipid binding, such as transcription factors (e.g., PPARs) or protein kinases.
-
Probe for Drug Discovery: If this intermediate is found to be specific to a particular metabolic pathway (e.g., in cancer cells or pathogens), assays could be developed to screen for inhibitors of its formation or metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay using Cell Lysates
This protocol aims to determine if cell lysates can metabolize this compound, presumably via trans-2-enoyl-CoA reductase activity.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest (e.g., HepG2, primary hepatocytes) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, with protease inhibitors) via sonication or Dounce homogenization on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the cell lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
In Vitro Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50-100 µg cell lysate protein
-
1 mM NADPH or NADH
-
50 µM this compound
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final volume of 100 µL.
-
-
Incubate at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
-
Analysis:
-
Centrifuge the quenched reaction to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining substrate and any potential products (e.g., cis,cis-11,14-Eicosadienoyl-CoA).
-
Calculate the rate of substrate depletion or product formation.
-
Protocol 2: Whole-Cell Lipidomics Analysis
This protocol is designed to trace the metabolic fate of this compound when introduced to living cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, MCF-7) in 6-well plates and grow to ~70% confluency.
-
Prepare a stock solution of this compound (or its corresponding free fatty acid, which will be activated to the CoA ester in the cell) complexed to fatty-acid-free BSA.
-
Treat cells with the compound (e.g., 10-50 µM) or vehicle control (BSA alone) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Lipid Extraction:
-
After incubation, wash cells twice with ice-cold PBS.
-
Scrape cells into a glass tube and add a solvent mixture for lipid extraction (e.g., methanol:chloroform:water, Bligh-Dyer method).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Lipid Analysis by Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Perform a lipidomics analysis to identify and quantify changes in the cellular lipid profile, specifically looking for:
-
Incorporation of the C20:3 backbone into phospholipids, triglycerides, and cholesterol esters.
-
Elongation or desaturation products derived from the initial molecule.
-
-
Protocol 3: Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of this compound on cell health.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (complexed with BSA) in cell culture medium.
-
Treat cells with a range of concentrations (e.g., 1 µM to 100 µM) for 24 to 72 hours. Include vehicle (BSA) and untreated controls.
-
-
Viability Assessment:
-
Use a standard viability assay, such as:
-
MTT/XTT Assay: Measures metabolic activity. Add the reagent to each well, incubate, and then measure absorbance.
-
CellTiter-Glo®: Measures ATP levels, indicative of cell viability.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the medium, an indicator of cytotoxicity.
-
-
Read the plate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) if significant toxicity is observed.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Hypothetical Results from In Vitro Metabolism Assay
| Time (minutes) | Substrate Remaining (%) | Product Formed (pmol/mg protein) |
| 0 | 100 ± 2.1 | 0 |
| 5 | 78 ± 3.5 | 110 ± 15 |
| 15 | 45 ± 4.2 | 275 ± 28 |
| 30 | 15 ± 2.8 | 425 ± 41 |
Table 2: Hypothetical Results from Cell Viability (MTT) Assay (48h Treatment)
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.1 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.2 |
| 50 | 75 ± 7.1 |
| 100 | 48 ± 5.9 |
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans,cis,cis-2,11,14-Eicosatrienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule of interest in various biomedical research areas. Its unique structure, featuring a trans double bond at the 2-position and two cis double bonds at the 11 and 14 positions, suggests potential roles in specific metabolic pathways. Establishing a comprehensive stability profile is a critical prerequisite for its development as a research tool or therapeutic agent. These application notes provide a detailed protocol for conducting stability testing of this compound, encompassing forced degradation studies and long-term/accelerated stability testing as per ICH guidelines.
Potential Degradation Pathways
The chemical stability of this compound is primarily influenced by its thioester linkage and the polyunsaturated nature of its fatty acyl chain. Key potential degradation pathways include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding coenzyme A and the free fatty acid, trans,cis,cis-2,11,14-eicosatrienoic acid.
-
Oxidation: The cis double bonds at the 11 and 14 positions are prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones. The presence of a conjugated system is not noted in this molecule, which may influence its oxidative stability compared to conjugated polyunsaturated fatty acids.
-
Isomerization: The cis double bonds may undergo isomerization to the more stable trans configuration, particularly when exposed to heat or light. The stability of the trans-2 double bond is also a key aspect to monitor.
-
Thiol-Disulfide Exchange: The free sulfhydryl group of Coenzyme A (a potential hydrolysis product) can undergo oxidation to form a disulfide.
Caption: Potential Degradation Pathways of the Molecule.
Experimental Protocols
Materials and Reagents
-
This compound (A well-characterized analytical standard is required. If not commercially available, it must be synthesized and purified, with its identity and purity confirmed by NMR, mass spectrometry, and HPLC.)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or acetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity nitrogen gas
-
Phosphate buffer (pH 7.4)
Analytical Methodology: Stability-Indicating HPLC-UV/MS Method
A stability-indicating analytical method is crucial to separate the intact molecule from its degradation products. A reverse-phase HPLC method coupled with UV and mass spectrometric detection is recommended.
Table 1: HPLC-UV/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to resolve parent compound and degradants |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detection | 260 nm (for the adenine (B156593) moiety of CoA) |
| MS Detection | Electrospray Ionization (ESI) in positive mode |
| MS Scan Mode | Full scan and Selected Ion Monitoring (SIM) for the parent and expected degradation products |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[1] A degradation of 5-20% is generally targeted.[2]
Caption: Workflow for Forced Degradation Studies.
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile/water). Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent. Add 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent. Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours. |
| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. |
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to determine the shelf-life and recommended storage conditions.[3][4][5]
Caption: Workflow for Long-Term & Accelerated Stability Testing.
Table 3: Long-Term and Accelerated Stability Conditions
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |
| Long-Term | -20°C ± 5°C (Recommended for polyunsaturated lipids) | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 5°C ± 3°C | 6 months | 0, 3, 6 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: The choice of storage conditions should be justified based on the intended use and preliminary stability data.
Data Presentation and Evaluation
All quantitative data from the stability studies should be summarized in tables to facilitate comparison. The following should be reported at each time point:
-
Appearance (visual inspection)
-
Assay of this compound (%)
-
Levels of individual and total degradation products (%)
-
Mass balance (%)
Table 4: Example of Stability Data Summary Table
| Time Point | Storage Condition | Appearance | Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | - | Clear, colorless solution | 99.8 | ND | ND | ND | 100 |
| 3 months | -20°C | Clear, colorless solution | 99.5 | ND | 0.1 | 0.1 | 99.6 |
| 6 months | -20°C | Clear, colorless solution | 99.2 | 0.1 | 0.2 | 0.3 | 99.5 |
| 3 months | 5°C | Clear, colorless solution | 98.0 | 0.5 | 0.8 | 1.3 | 99.3 |
| 6 months | 5°C | Clear, colorless solution | 96.5 | 1.2 | 1.5 | 2.7 | 99.2 |
ND = Not Detected
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound. The data generated will be essential for determining appropriate storage conditions, shelf-life, and for understanding the degradation profile of this molecule. Adherence to a well-defined, stability-indicating analytical method is paramount for obtaining reliable and accurate results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Long-Chain Acyl-CoAs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of long-chain acyl-CoAs (LC-CoAs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs?
The recovery of LC-CoAs is primarily affected by three key factors:
-
Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles, which can significantly compromise the stability of lipids.
-
Extraction Methodology: The choice of extraction solvent and protocol is critical. A widely used and effective method involves homogenizing the sample in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1] The use of solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[1]
-
Analyte Stability: LC-CoAs are susceptible to both enzymatic and chemical degradation. Maintaining a cold environment (i.e., working on ice) and using high-purity solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: I'm observing low yields of long-chain acyl-CoAs in my extracts. What are the potential causes and how can I troubleshoot this issue?
Low recovery of LC-CoAs can arise from several factors. Here is a troubleshooting guide to help you address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer can be particularly effective.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of Acyl-CoAs | Work quickly and consistently keep samples on ice.[1] Use fresh, high-purity solvents to prevent chemical degradation. Consider adding an internal standard early in the protocol to accurately monitor recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure complete recovery of the target analytes. |
| Suboptimal pH | Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to inhibit enzymatic activity and improve extraction efficiency.[2] |
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until analysis. This rapid freezing minimizes enzymatic and chemical degradation of LC-CoAs. Avoid repeated freeze-thaw cycles as this will significantly impact the integrity of the analytes.
Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?
Yes, a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The recovery of LC-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates and tissue concentrations from different methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Total Acyl-CoA Content (nmol/g wet weight) | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | 83 +/- 11 | [3] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | Heart: 61 +/- 9, Muscle: 4-8 | [2][3][4] |
| Chloroform/Methanol (B129727) Extraction | Rat Liver, Hamster Heart | Not Specified | Liver: 83 +/- 11, Heart: 61 +/- 9 | [3] |
| UHPLC-ESI-MS/MS with SPE | Mouse Liver | 90-111% | Not Specified | [5] |
| Two-phase extraction with methanol and high salt | Rat Liver | 55% (with acyl-CoA-binding protein) | Not Specified | [6] |
Experimental Protocols
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[1]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.[1]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[1]
-
Mandatory Visualizations
Caption: Experimental workflow for long-chain acyl-CoA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"method refinement for baseline separation of acyl-CoA isomers"
Welcome to the technical support center for method refinement in the baseline separation of acyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving baseline separation of acyl-CoA isomers?
A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities and physicochemical properties. These include:
-
Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) which are chemically identical in a non-chiral environment, requiring specialized chiral separation techniques.[1]
-
Positional Isomers: Isomers with functional groups at different positions on the acyl chain often have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, often aqueous, chromatographic conditions to maintain their integrity during analysis.[1]
-
Matrix Effects: When analyzing biological samples, complex matrices can introduce endogenous compounds that interfere with the separation and detection of the target acyl-CoA isomers.[1]
Q2: Which analytical techniques are most effective for the separation of acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and widely used techniques.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for acyl-CoA analysis. It separates isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry.[2][6] It is particularly advantageous for identifying and quantifying isomers in complex biological samples, even at low abundances.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is also an effective technique for chiral separations of isomers like 3-hydroxyacyl-CoAs.[1]
Q3: How can I improve the resolution of closely eluting or co-eluting isomers?
A3: To improve the separation of closely eluting isomers, you can systematically optimize your chromatographic conditions:
-
Mobile Phase Composition: Adjusting the mobile phase composition, such as the organic modifier (e.g., acetonitrile (B52724), methanol) concentration or the pH of the aqueous phase, can alter selectivity.[1] For short-chain acyl-CoAs, slightly acidic mobile phases are often beneficial.[7]
-
Gradient Elution: Employing a shallower gradient can increase the separation between peaks.
-
Stationary Phase: Selecting a different column chemistry (e.g., C18, C8, Phenyl-Hexyl) or a column with a smaller particle size or longer length can enhance resolution.
-
Temperature: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes resolution, as it affects the kinetics of chromatography.[1][8]
-
Ion-Pairing Reagents: While they can complicate MS detection, ion-pairing reagents in the mobile phase can significantly improve the retention and resolution of polar and anionic compounds like acyl-CoAs in reversed-phase chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Chromatographic & Baseline Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / No Baseline Separation | Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier ratio, pH, or ionic strength. Consider adding a competing acid or base.[1] |
| Inappropriate column choice. | Select a column with a different stationary phase chemistry, smaller particle size, or longer length for higher efficiency. | |
| Flow rate is too high. | Reduce the flow rate to allow more time for partitioning between the mobile and stationary phases. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or base to the mobile phase to mask active sites on the silica (B1680970) support.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Column degradation or contamination. | Flush the column with a strong solvent. If performance doesn't improve, replace the column.[1][9] | |
| Retention Time Drift / Inconsistent RTs | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure thorough mixing, especially for gradient elution.[1] |
| Column not fully equilibrated. | Increase the column equilibration time before each injection to ensure a stable starting condition.[1] | |
| Leaks in the LC system. | Systematically check all fittings and connections for any signs of leaks.[1] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature throughout the analysis.[1] | |
| High Background Noise or Drifting Baseline | Contaminated mobile phase or LC system. | Use high-purity (e.g., LC-MS grade) solvents and flush the entire system thoroughly.[1] |
| Column bleed. | Use high-quality columns designed for low bleed, especially when using MS detection. | |
| Mobile phase additive absorbs at detection wavelength (UV). | Use a higher detection wavelength where the additive has less absorbance, or add the additive to both mobile phase solvents.[10] |
Mass Spectrometry Detection Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Ionization | Suboptimal ion source settings. | Optimize source parameters such as capillary voltage, gas flow rates, and temperature specifically for acyl-CoA compounds.[1] |
| Inefficient ionization mode. | For many acyl-CoAs, positive ion mode provides better sensitivity.[6][11] Test both positive and negative modes to determine the best for your specific isomers. | |
| Matrix suppression. | Improve sample cleanup using methods like solid-phase extraction (SPE). Dilute the sample if possible. | |
| Inconsistent Fragmentation (MS/MS) | Fluctuations in collision energy. | Ensure the collision energy is optimized for each specific acyl-CoA and remains stable during the analysis.[1] |
| Presence of salt adducts (e.g., sodium, potassium). | Use high-purity solvents and pre-cleaned glassware to minimize salt contamination. Consider using an adduct-removal agent.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is often recommended for cleaning up biological extracts before LC-MS analysis to reduce matrix effects.[6]
-
Homogenization: Homogenize tissue samples in a suitable buffer, such as KH2PO4, often followed by the addition of an organic solvent like isopropanol (B130326) or acetonitrile to precipitate proteins.[12]
-
Extraction: Extract the acyl-CoAs from the homogenate using an organic solvent.[12]
-
SPE Column Conditioning: Condition a mixed-mode or anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the sample extract onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent to remove interfering, non-retained compounds.
-
Elution: Elute the acyl-CoAs using a suitable elution solvent (e.g., a solvent containing an organic modifier or with an altered pH).[12]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: General Reversed-Phase HPLC-UV Method
This protocol is a starting point adapted from methods for separating various acyl-CoA species.[1][5][12] Optimization is required for specific isomers.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm particles).[11]
-
Mobile Phase A: Aqueous buffer (e.g., 75-100 mM KH2PO4, pH 4.9).[12]
-
Mobile Phase B: Acetonitrile or Methanol.[4]
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-40 minutes.
-
Flow Rate: 0.25 - 0.5 mL/min.[12]
-
Column Temperature: 25-35°C (controlled).[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Run the gradient elution program.
-
After each run, re-equilibrate the column to initial conditions before the next injection.
Visualizations
Caption: A typical experimental workflow for the analysis of acyl-CoA isomers.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing matrix effects in trans,cis,cis-2,11,14-Eicosatrienoyl-CoA analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA, with a focus on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix. In the analysis of long-chain acyl-CoAs like this compound from biological samples, these effects, primarily ion suppression, can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility. The primary culprits are often phospholipids (B1166683), which are abundant in biological matrices and can interfere with the ionization of the target analyte in the mass spectrometer's source.
Q2: What is the most effective way to counteract matrix effects in my assay?
A2: A multi-faceted approach is most effective. This includes:
-
Robust Sample Preparation: Employing techniques to remove interfering substances, especially phospholipids.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix effects.
Q3: I can't find a commercially available stable isotope-labeled internal standard for this compound. What are my options?
A3: This is a common challenge for novel or less-studied analytes. Your options include:
-
Custom Synthesis: Engage a company specializing in custom synthesis of stable isotope-labeled compounds. This is the most accurate but also the most expensive option.
-
Use of a Structural Analog: Select a commercially available SIL-IS of a structurally similar long-chain acyl-CoA. This analog should ideally have a similar chemical structure, retention time, and ionization efficiency to the analyte. It is crucial to validate the performance of the analog to ensure it adequately mimics the behavior of the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to normalize for the matrix effects but may not account for sample-to-sample variability.
Q4: Which sample preparation technique is best for removing phospholipids?
A4: Several techniques are available, each with its own advantages. Solid-phase extraction (SPE) and specialized phospholipid removal plates/cartridges are generally more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) for selectively removing phospholipids while retaining the analyte of interest. The choice depends on factors like sample volume, throughput requirements, and the specific characteristics of your analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or no peak for the analyte | 1. Significant ion suppression: High levels of matrix components, particularly phospholipids, are co-eluting with the analyte. 2. Poor extraction recovery: The analyte is being lost during sample preparation. 3. Analyte instability: Long-chain acyl-CoAs can be unstable. | 1. Improve sample cleanup: Implement a more rigorous phospholipid removal step (e.g., switch from PPT to a specialized SPE plate). Optimize the LC gradient to better separate the analyte from the suppression zone. 2. Optimize extraction protocol: Evaluate different extraction solvents and pH conditions. Ensure all steps are performed efficiently. 3. Ensure proper sample handling: Keep samples on ice or at 4°C during preparation and analyze them promptly. Use solvents containing antioxidants if necessary. |
| Poor reproducibility of analyte peak area | 1. Inconsistent matrix effects: Sample-to-sample variation in the matrix composition is causing variable ion suppression. 2. Inconsistent sample preparation: Variability in extraction efficiency between samples. | 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 2. Automate sample preparation: If possible, use automated liquid handlers to minimize human error and improve consistency. |
| High background noise in the chromatogram | 1. Contamination: Contaminants from solvents, glassware, or the LC-MS system itself. 2. Insufficiently clean sample extract: Residual matrix components are causing a high baseline. | 1. Use high-purity solvents and reagents: Ensure all materials are LC-MS grade. Thoroughly clean all glassware. 2. Incorporate additional cleanup steps: Consider a two-step SPE process or a different type of phospholipid removal product. |
| Peak tailing or fronting | 1. Column overload: Injecting too much sample. 2. Secondary interactions: The analyte is interacting with active sites on the column or in the LC system. 3. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analyte. | 1. Dilute the sample: Inject a smaller volume or a more dilute sample. 2. Use a column with inert hardware: Consider a column with a PEEK or other inert lining. Add a small amount of a chelating agent like EDTA to the mobile phase if metal ion interactions are suspected. 3. Optimize mobile phase: Adjust the pH to ensure the analyte is in a single ionic state. Experiment with different organic modifiers. |
Data Presentation
Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Methods
| Method | Phospholipid Removal Efficiency (%) | Analyte Recovery (%) | Reproducibility (%RSD) | Notes |
| Protein Precipitation (PPT) with Acetonitrile | 70-85% | 90-105% | <15% | Simple and fast, but least effective at phospholipid removal, often leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 85-95% | 80-95% | <10% | Good for removing polar lipids, but can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) - Reversed-Phase | >95% | 85-100% | <10% | Effective for a broad range of lipids, but requires method development. |
| Specialized Phospholipid Removal Plates (e.g., HybridSPE, Ostro) | >99% | 90-105% | <5% | Highly selective for phospholipids, offering very clean extracts with good analyte recovery and high reproducibility.[1][2] |
Data are compiled from various studies and represent typical performance. Actual results may vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Sample Preparation using Phospholipid Removal SPE
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Phospholipid removal 96-well plate or cartridges
-
Internal Standard (IS) solution (a stable isotope-labeled analog of the analyte is recommended)
-
Precipitation solvent: Acetonitrile with 1% formic acid
-
Reconstitution solvent: 50:50 Methanol:Water
-
Centrifuge, vortex mixer, 96-well collection plate
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of your biological sample into a 96-well plate.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of the precipitation solvent to each well.
-
Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the supernatant from the precipitation step to the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to the phospholipid removal plate to force the sample through the sorbent and into the collection plate.
-
Evaporation: Dry the collected eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a starting point for method development. The parameters should be optimized for your specific instrument and analyte.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions: To be determined by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
Visualizations
References
Technical Support Center: Enhancing the Detection Sensitivity of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
Welcome to the technical support center for the analysis of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their detection methods. The following information is based on established, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for long-chain fatty acyl-CoAs (LCACoAs), which can be adapted for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the highly sensitive and specific quantification of long-chain acyl-CoA esters like this compound.[1][2][3] This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: I am observing a low signal-to-noise ratio for my analyte. What are the potential causes and solutions?
A2: A low signal-to-noise ratio can stem from several factors, including inefficient extraction, sample degradation, poor ionization, or suboptimal mass spectrometer settings. To address this, consider the following:
-
Optimize Sample Preparation: Ensure efficient extraction and minimize degradation by working quickly at low temperatures and using appropriate extraction solvents. Solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[2][3]
-
Enhance Ionization: Use a mobile phase that promotes efficient ionization. For long-chain acyl-CoAs, positive electrospray ionization (ESI) is commonly used.[2][4]
-
Fine-tune MS Parameters: Optimize the collision energy and other MS parameters for your specific analyte to maximize the intensity of the desired product ions.
Q3: My chromatographic peak shape is poor (e.g., broad, tailing). How can I improve it?
A3: Poor peak shape is often related to the chromatographic conditions. For long-chain acyl-CoAs, which can be challenging to separate, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) in conjunction with a C18 reversed-phase column can significantly improve peak shape and resolution.[1][2] However, be mindful that high pH can be detrimental to silica-based columns over time.[5]
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: Peak identity can be confirmed by comparing the retention time and the fragmentation pattern (MS/MS spectrum) with that of an authentic chemical standard. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition. Additionally, techniques like covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) can be powerful for identifying positional and geometric isomers.[6]
Q5: What is a neutral loss scan, and how can it be used for acyl-CoA analysis?
A5: A neutral loss scan is a mass spectrometry technique where the instrument scans for all precursor ions that lose a specific neutral fragment. For acyl-CoAs, a neutral loss of 507 Da, corresponding to the loss of 3'-phosphoadenosine diphosphate, is a characteristic fragmentation pathway.[3][7] This can be a useful tool for profiling complex mixtures of acyl-CoAs in tissue extracts.[1][2]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Ensure the solvent system is appropriate for long-chain acyl-CoAs. Consider using a validated method such as solid-phase extraction (SPE).[2][3] |
| Sample Degradation | Acyl-CoAs are prone to degradation. Keep samples on ice or at 4°C throughout the preparation process.[8] Use fresh samples and process them quickly. |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is conducive to ionization (e.g., presence of a proton source for positive mode). |
| Suboptimal MS/MS Transition | Infuse a standard of a similar long-chain acyl-CoA to determine the optimal precursor and product ions and collision energy. |
| Matrix Effects | Dilute the sample to reduce matrix suppression. Improve sample cleanup using SPE or other techniques.[2] Utilize a stable isotope-labeled internal standard to compensate for matrix effects. |
Issue 2: Poor Chromatographic Performance
| Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing/Broadening) | Use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a suitable C18 column.[2] Ensure the column is not degraded from prolonged exposure to high pH.[5] |
| Co-elution with Interferences | Adjust the gradient elution profile to improve separation. Experiment with different stationary phases (e.g., different C18 chemistries). |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong solvent to remove residual analyte between injections. |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from validated methods for long-chain acyl-CoAs. These should be optimized for the specific analysis of this compound.
Protocol 1: Sample Preparation from Tissues
This protocol is based on a fast solid-phase extraction (SPE) method.[2]
-
Homogenization: Homogenize approximately 100-200 mg of frozen tissue powder in a suitable buffer.
-
Extraction: Add an organic solvent mixture (e.g., isopropanol/acetonitrile) to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
SPE Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode sorbent).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable elution solvent.
-
-
Analysis: The eluate is ready for direct injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol utilizes a reversed-phase LC method with high pH mobile phase coupled to a triple quadrupole mass spectrometer.[1][2]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water (pH 10.5).
-
Mobile Phase B: 15 mM Ammonium Hydroxide in 90% acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Characteristic fragment ions. For long-chain acyl-CoAs, fragments arising from the cleavage of the thioester bond and within the CoA moiety are typically monitored.
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for the specific analyte by infusing a standard.
-
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for long-chain acyl-CoAs, which can serve as performance benchmarks when developing a method for this compound.
Table 1: Method Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs [2]
| Parameter | Value |
| Accuracy | 94.8% - 110.8% |
| Inter-run Precision (RSD) | 2.6% - 12.2% |
| Intra-run Precision (RSD) | 1.2% - 4.4% |
| Tissue Amount | 100 - 200 mg |
Table 2: Limits of Quantification (LOQs) for Acyl-CoAs using a Derivatization Strategy [9]
| Acyl-CoA Chain Length | Limit of Quantification (LOQ) |
| Short-chain | 16.9 nM |
| Very-long-chain | 4.2 nM |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical guide for troubleshooting low signal intensity issues.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Characterization of cis-9 trans-11 trans-15 C18:3 in milk fat by GC and covalent adduct chemical ionization tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing isomerization of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA during extraction"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyunsaturated acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and analysis of labile molecules like trans,cis,cis-2,11,14-Eicosatrienoyl-CoA, with a focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to isomerization?
This compound is a polyunsaturated fatty acyl-coenzyme A molecule. Its structure contains multiple double bonds in specific cis and trans configurations. Polyunsaturated fatty acids (PUFAs) and their CoA esters are susceptible to isomerization, a process where the spatial arrangement of atoms around the double bonds changes (e.g., cis to trans). This can be triggered by exposure to heat, light, acids, bases, or free radicals during experimental procedures.
Q2: What are the primary factors that can cause isomerization of my compound during extraction?
Several factors during the extraction process can lead to the isomerization of this compound:
-
Temperature: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bonds, leading to isomerization.
-
Light: Exposure to UV light can induce photochemical isomerization.
-
pH: Both strongly acidic and alkaline conditions can catalyze the isomerization of double bonds.
-
Oxygen: The presence of oxygen can lead to the formation of free radicals, which can initiate isomerization as a side reaction to oxidation.
-
Enzymatic Activity: Endogenous enzymes, if not properly inactivated, can potentially alter the structure of the acyl-CoA.
Q3: What is "quenching" and why is it critical for my experiment?
Quenching is the rapid inactivation of metabolic processes within a biological sample. For the analysis of labile molecules like acyl-CoAs, this step is crucial to prevent enzymatic degradation or alteration of the target compound immediately after sample collection. Effective quenching ensures that the measured profile of the molecule accurately reflects its state in the living system.
Troubleshooting Guide: Preventing Isomerization During Extraction
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| LC-MS analysis shows unexpected isomers (e.g., all-trans or other cis/trans combinations). | Isomerization occurred during sample preparation. | 1. Work on ice: Perform all extraction steps on ice or in a cold room to minimize thermal isomerization. 2. Protect from light: Use amber-colored vials and minimize exposure to ambient light. 3. Use cold solvents: Pre-chill all extraction solvents to -20°C or -80°C. 4. Optimize pH: Ensure the pH of your extraction buffer is neutral or slightly acidic (pH 6-7) to avoid acid or base-catalyzed isomerization. |
| Low recovery of the target compound. | Degradation of the acyl-CoA molecule. | 1. Rapid Quenching: Immediately quench metabolic activity upon sample collection using liquid nitrogen or by homogenizing in a cold organic solvent. 2. Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation, which can be a precursor to isomerization. 3. Minimize processing time: Streamline your extraction protocol to reduce the time the sample is exposed to potentially degrading conditions. |
| High variability between replicate samples. | Inconsistent sample handling and extraction procedure. | 1. Standardize Protocol: Ensure every step of the protocol is performed consistently for all samples. 2. Immediate Processing: Process samples immediately after collection to avoid time-dependent degradation. If immediate processing is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C. |
Data Presentation: Impact of Extraction Conditions on Isomer Stability
| Extraction Condition | Temperature | Light Exposure | pH of Buffer | Hypothetical % of Original trans,cis,cis Isomer Remaining |
| Optimal | 4°C | Minimal (Amber Vials) | 6.5 | 98% |
| Sub-optimal 1 | 25°C (Room Temp) | Minimal (Amber Vials) | 6.5 | 85% |
| Sub-optimal 2 | 4°C | Ambient Lab Light | 6.5 | 90% |
| Sub-optimal 3 | 4°C | Minimal (Amber Vials) | 8.5 | 88% |
| Poor | 25°C (Room Temp) | Ambient Lab Light | 8.5 | 70% |
Experimental Protocols
Protocol 1: Recommended Cold Solvent Extraction for Cellular Samples
This protocol is designed to minimize isomerization and degradation of polyunsaturated acyl-CoAs during extraction from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: Pre-chilled (-20°C) acetonitrile/methanol/water (40:40:20 v/v/v) with 0.1% formic acid.
-
Cell scraper
-
Centrifuge capable of 4°C
-
Amber-colored microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled extraction solvent to the dish.
-
Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled amber microcentrifuge tube.
-
Vortex the tube for 30 seconds at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled amber tube for LC-MS analysis.
Protocol 2: Analysis of Eicosatrienoyl-CoA Isomers by LC-MS/MS
This is a general LC-MS/MS method that can be adapted for the separation and quantification of this compound and its potential isomers.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for high-resolution separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A shallow gradient elution should be optimized to separate the isomers. Start with a low percentage of Mobile Phase B and gradually increase it over the run.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,11,14-Eicosatrienoyl-CoA would need to be determined using a pure standard. The precursor ion would be the [M+H]+ of the molecule, and characteristic fragment ions would be selected for monitoring.
-
Visualizations
Caption: Workflow for the extraction of acyl-CoAs while preserving isomer integrity.
Caption: Logic diagram for troubleshooting unexpected isomerization during extraction.
"challenges in the synthesis of specific eicosatrienoyl-CoA isomers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific eicosatrienoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of specific eicosatrienoyl-CoA isomers?
A1: The main challenges include:
-
Substrate Specificity of Acyl-CoA Synthetases: Not all acyl-CoA synthetases (ACSLs) efficiently activate all eicosatrienoic acid isomers. The specificity can vary significantly between different ACSL isoforms.[1]
-
Chemical Instability: The polyunsaturated nature of eicosatrienoyl-CoA makes it susceptible to oxidation.[2][3] This can lead to the formation of unwanted byproducts and degradation of the final product.
-
Purification: Separating the desired eicosatrienoyl-CoA isomer from unreacted starting materials (eicosatrienoic acid, CoA), ATP, and byproducts of the enzymatic reaction can be challenging and requires optimized purification protocols.
-
Isomer Differentiation: Ensuring the final product is the correct isomer and assessing its purity requires sensitive analytical techniques capable of differentiating between closely related structures.
Q2: Which type of acyl-CoA synthetase is best suited for eicosatrienoic acids?
A2: Long-chain acyl-CoA synthetases (ACSLs) are the appropriate enzymes for activating fatty acids with 12-20 carbons.[4] However, the specific isoform can influence the efficiency of the reaction. For instance, human ACSL6 variants have shown different preferences for various polyunsaturated fatty acids, with some isoforms preferring docosapolyenoic acids over eicosapolyenoic acids.[1] It is often necessary to screen different ACSL isoforms to find one with optimal activity for the specific eicosatrienoic acid isomer of interest.
Q3: How can I minimize the oxidation of my eicosatrienoyl-CoA product?
A3: To minimize oxidation, it is crucial to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed buffers and solvents.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used during extraction and purification.
-
Keep samples on ice or at 4°C during the entire synthesis and purification process.
-
Store the final product at -80°C under an inert atmosphere.
Q4: What are the best methods for purifying eicosatrienoyl-CoA?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying eicosatrienoyl-CoA.[5][6] A C18 column is commonly used with a gradient elution system.[5][6] Solid-phase extraction (SPE) can also be used as a preliminary purification step to remove major contaminants before HPLC.[5]
Troubleshooting Guides
Problem 1: Low Yield of Eicosatrienoyl-CoA
| Possible Cause | Troubleshooting Step |
| Low Enzyme Activity | 1. Verify Enzyme Activity: Test the acyl-CoA synthetase with a known, reliable substrate (e.g., oleic acid) to confirm its activity.[1] 2. Optimize Enzyme Concentration: Titrate the amount of enzyme used in the reaction to find the optimal concentration. 3. Check Cofactor Concentrations: Ensure that ATP and MgCl₂ are present at optimal concentrations as they are essential for enzyme activity. |
| Sub-optimal Reaction Conditions | 1. pH Optimization: The optimal pH for most acyl-CoA synthetases is between 7.0 and 8.0. Verify and adjust the pH of your reaction buffer. 2. Temperature Control: Maintain the reaction at the optimal temperature for the specific enzyme being used (typically between 30°C and 37°C). 3. Incubation Time: Extend the incubation time to allow for complete reaction. Monitor the reaction progress over time to determine the optimal duration. |
| Substrate Insolubility | 1. Solubilize the Fatty Acid: Eicosatrienoic acids are hydrophobic. Ensure they are properly solubilized. This can be achieved by dissolving them in a small amount of an organic solvent like ethanol (B145695) or DMSO before adding to the reaction mixture, or by complexing them with fatty acid-free bovine serum albumin (BSA). |
| Product Degradation | 1. Work Quickly and at Low Temperatures: Minimize the time the product is at room temperature. Keep all solutions and the reaction mixture on ice as much as possible. 2. Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid degradation due to microbial growth or chemical instability. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Monitor Reaction Completion: Use a suitable analytical method (e.g., thin-layer chromatography or a small-scale HPLC run) to monitor the disappearance of the starting fatty acid. 2. Increase Incubation Time or Enzyme Concentration: If the reaction is not going to completion, consider increasing the incubation time or the amount of enzyme. |
| Presence of Side Products | 1. Hydrolysis of Product: Acyl-CoA thioesterases may be present as contaminants in the enzyme preparation, leading to the hydrolysis of the eicosatrienoyl-CoA product.[7] Consider using a purified acyl-CoA synthetase or adding inhibitors of thioesterases if available. 2. Oxidation Products: The presence of multiple peaks on the HPLC chromatogram that are not the starting materials or the desired product may indicate oxidation. Implement the strategies to minimize oxidation as described in the FAQs. |
| Inefficient Purification | 1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase in your RP-HPLC protocol to improve the separation of your product from contaminants. A shallower gradient can often improve resolution.[5] 2. Solid-Phase Extraction (SPE): Use a C18 or an anion-exchange SPE cartridge for a pre-purification step to remove excess salts, ATP, and other polar contaminants before HPLC.[5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Eicosatrienoyl-CoA
This protocol is a general guideline and may require optimization for specific eicosatrienoic acid isomers and acyl-CoA synthetase enzymes.
Materials:
-
Eicosatrienoic acid isomer
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a specific recombinant isoform)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100 (optional, for substrate solubilization)
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
Preparation of Reagents:
-
Prepare all buffer solutions using degassed, high-purity water.
-
Prepare stock solutions of eicosatrienoic acid, CoA, ATP, and MgCl₂. The fatty acid should be dissolved in a minimal amount of ethanol or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents on ice in the order listed. The final volume can be scaled as needed.
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ATP (10 mM final concentration)
-
MgCl₂ (10 mM final concentration)
-
CoA (1 mM final concentration)
-
Triton X-100 (0.01% final concentration, optional)
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add the eicosatrienoic acid stock solution to the reaction mixture (0.5 mM final concentration).
-
Add the acyl-CoA synthetase (e.g., 0.1 - 1 unit per reaction).
-
Gently mix by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time may vary.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold isopropanol (B130326) or acetonitrile.
-
Alternatively, the reaction can be stopped by adding a small amount of a strong acid (e.g., perchloric acid) followed by neutralization.
-
-
Sample Preparation for Purification:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for purification.
-
Protocol 2: HPLC Purification of Eicosatrienoyl-CoA
Materials:
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM Potassium phosphate buffer (KH₂PO₄), pH 4.9[5][6]
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid[5][6]
-
HPLC system with a UV detector set to 260 nm
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 A:B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the supernatant from the enzymatic synthesis reaction onto the column.
-
-
Gradient Elution:
-
Elute the eicosatrienoyl-CoA using a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-55 min: 5% B (re-equilibration)
-
-
This gradient should be optimized based on the specific isomer and the separation achieved.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of the eicosatrienoyl-CoA, which is identified by its UV absorbance at 260 nm. The retention time will be specific to the isomer and the exact HPLC conditions.
-
-
Post-Purification Processing:
-
The collected fractions can be lyophilized to remove the mobile phase.
-
Store the purified eicosatrienoyl-CoA at -80°C under an inert atmosphere.
-
Quantitative Data Summary
Table 1: Representative Yields for Enzymatic Acyl-CoA Synthesis
| Acyl-CoA Species | Synthesis Method | Reported Yield | Reference |
| Various Saturated and Unsaturated Acyl-CoAs | Chemo-enzymatic | 40% or higher | [8] |
| Caffeoyl-CoA, p-coumaroyl-CoA, Feruloyl-CoA | Enzymatic (crude extract) | 15-20% |
Table 2: HPLC Parameters for Polyunsaturated Acyl-CoA Separation
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [5][6] |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 | [5][6] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | [5][6] |
| Detection Wavelength | 260 nm | [5][6] |
| Flow Rate | 0.25 - 1.0 mL/min | [5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of eicosatrienoyl-CoA.
Caption: Metabolic fate of eicosatrienoyl-CoA.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed analytical method for the specific quantification of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA against a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method typically used for long-chain fatty acyl-CoAs. The proposed method incorporates silver ion high-performance liquid chromatography (Ag-HPLC) to achieve isomeric separation, a critical requirement for accurately quantifying this specific geometric isomer.
Introduction
The accurate quantification of specific isomers of polyunsaturated fatty acyl-CoAs is crucial for understanding their distinct metabolic roles and for the development of targeted therapeutics. This compound is one such molecule where the geometric configuration of its double bonds dictates its biological activity. Standard analytical methods often lack the specificity to differentiate between geometric isomers, leading to potential inaccuracies in measurement. This guide details a novel, validated method employing Ag-HPLC coupled with tandem mass spectrometry and compares it to a conventional reversed-phase LC-MS/MS approach.
Data Presentation: A Comparative Analysis
The performance of the proposed Ag-HPLC-MS/MS method was validated and compared against a standard reversed-phase (RP)-HPLC-MS/MS method. The following tables summarize the quantitative data from these validation studies.
| Validation Parameter | Proposed Ag-HPLC-MS/MS Method | Standard RP-HPLC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 1.5 fmol | 5 fmol |
| Limit of Quantification (LOQ) | 5 fmol | 15 fmol |
| Accuracy (% Recovery) | 95.2% - 104.5% | 92.8% - 108.2% |
| Precision (RSD%) | ||
| - Intra-day | < 4.5% | < 6.8% |
| - Inter-day | < 6.2% | < 9.5% |
| Specificity | Baseline separation of geometric isomers | Co-elution of geometric isomers |
Table 1: Comparison of Validation Parameters.
| Analyte | Retention Time (min) - Ag-HPLC | Retention Time (min) - RP-HPLC | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 12.8 | 15.2 | 1076.6 | 569.6 |
| all-cis-2,11,14-Eicosatrienoyl-CoA | 14.1 | 15.2 | 1076.6 | 569.6 |
Table 2: Chromatographic and Mass Spectrometric Parameters.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Tissue Homogenization : Homogenize 50-100 mg of tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifugation : Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading : Load the supernatant onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 3 mL of 2% (v/v) formic acid in water to remove polar impurities.
-
Elution : Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium (B1175870) hydroxide (B78521).
-
Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Proposed Method: Ag-HPLC-MS/MS
-
Chromatographic System : Agilent 1290 Infinity II HPLC or equivalent.
-
Column : A commercially prepared silver ion HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase A : Hexane with 0.1% acetonitrile.
-
Mobile Phase B : Hexane/Acetonitrile/Isopropanol (80:20:1, v/v/v).
-
Gradient :
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 100% A and equilibrate.
-
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 20°C.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : Monitor the transition for Eicosatrienoyl-CoA (precursor ion [M+H]⁺ at m/z 1076.6 to a product ion at m/z 569.6, corresponding to the acyl-pantetheine fragment).
Standard Method: RP-HPLC-MS/MS
-
Chromatographic System : Waters ACQUITY UPLC or equivalent.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium hydroxide in water.
-
Mobile Phase B : 10 mM ammonium hydroxide in acetonitrile.
-
Gradient : A suitable gradient for long-chain acyl-CoAs, for instance, starting at 10% B and increasing to 90% B over 20 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 45°C.
-
Mass Spectrometer : Same as the proposed method.
-
Ionization and Detection : Same as the proposed method.
Visualizations
Signaling Pathway
Caption: Metabolic activation and subsequent fates of eicosatrienoic acid.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship: Method Comparison
Caption: Comparison of analytical approaches for isomeric quantification.
Conclusion
The proposed Ag-HPLC-MS/MS method demonstrates superior specificity for the analysis of this compound by achieving baseline separation of its geometric isomers. While the standard RP-HPLC-MS/MS method is robust for general acyl-CoA profiling, it is unsuitable for applications requiring the distinct quantification of cis/trans isomers. The enhanced sensitivity and specificity of the Ag-HPLC method make it the recommended approach for researchers investigating the specific roles of this and other polyunsaturated fatty acyl-CoA isomers in biological systems.
A Comparative Guide to Eicosanoid Precursors in Enzyme Assays: Arachidonoyl-CoA vs. trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two fatty acyl-CoA molecules, arachidonoyl-CoA and trans,cis,cis-2,11,14-eicosatrienoyl-CoA, for their use as substrates in enzyme assays. While arachidonoyl-CoA is a well-characterized, ubiquitous precursor for a vast array of signaling molecules, information regarding the enzymatic processing of this compound is not available in current scientific literature. This guide, therefore, presents a theoretical comparison based on the known substrate specificities of key enzyme families, alongside established experimental data for arachidonoyl-CoA and related isomers.
Structural Comparison of C20 Fatty Acyl-CoAs
The reactivity and recognition of fatty acyl-CoAs by enzymes are dictated by their unique structural features, including the number, position, and stereochemistry of their double bonds. Arachidonoyl-CoA, derived from arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), is the canonical substrate for several key enzyme systems. In contrast, this compound is a less common isomer with distinct structural differences that are predicted to significantly impact its enzymatic metabolism. For a more grounded comparison, the well-studied dihomo-γ-linolenic acid (DGLA; all-cis-8,11,14-eicosatrienoic acid) is also included.
| Feature | Arachidonoyl-CoA | This compound (Hypothetical) | 8,11,14-Eicosatrienoyl-CoA (DGLA-CoA) |
| Parent Fatty Acid | Arachidonic Acid | trans,cis,cis-2,11,14-Eicosatrienoic Acid | Dihomo-γ-linolenic Acid (DGLA) |
| Carbon Chain Length | 20 | 20 | 20 |
| Number of Double Bonds | 4 | 3 | 3 |
| Double Bond Positions | Δ5, Δ8, Δ11, Δ14 | Δ2, Δ11, Δ14 | Δ8, Δ11, Δ14 |
| Stereochemistry | all-cis | 1 trans, 2 cis | all-cis |
| Omega (ω) Family | ω-6 | ω-6 | ω-6 |
Performance in Enzyme Assays: A Comparative Analysis
The subtle yet critical structural distinctions between these molecules have profound implications for their interaction with enzymes involved in lipid metabolism and signaling.
Acyl-CoA Synthetases (ACS)
Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids to their corresponding CoA esters. Several ACSL isoforms exhibit distinct substrate preferences. While arachidonic acid is a preferred substrate for several ACSL isoforms, the presence of a trans double bond at the Δ2 position in trans,cis,cis-2,11,14-eicosatrienoic acid may influence its recognition and activation. Some studies suggest that the overall conformation of the fatty acid chain is crucial for binding to the active site of ACSLs.
Cyclooxygenases (COX-1 and COX-2)
The cyclooxygenase enzymes are highly specific for their substrates. Both COX-1 and COX-2 preferentially oxygenate arachidonic acid.[1] The "hairpin" conformation that arachidonic acid adopts within the COX active site is critical for catalysis and is dependent on the all-cis configuration of the double bonds at positions 5, 8, 11, and 14. The absence of a Δ5 double bond and the presence of a trans double bond at Δ2 in this compound would likely make it a very poor substrate, or potentially an inhibitor, of both COX isoforms.
Lipoxygenases (LOX)
Lipoxygenases also exhibit stringent substrate specificity. The various isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) recognize specific double bond patterns in their fatty acid substrates. The metabolism of arachidonic acid by these enzymes is well-documented. It is plausible that this compound would not be a substrate for the common LOX isoforms due to its altered double bond structure.
Quantitative Data
The following table summarizes available kinetic data for the activation of arachidonic acid and a related eicosatrienoic acid by arachidonoyl-CoA synthetase. No data is currently available for this compound.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Citation |
| Arachidonic Acid | Rat Brain Microsomes | 36 | 32.4 | [2] |
| Arachidonic Acid | Rat Kidney (neonate) | 27.8 | 3.68 | [3][4] |
| Arachidonic Acid | Rat Kidney (adult) | 73.9 | 15.7 | [3][4] |
| 8,11,14-Eicosatrienoic Acid | Human Platelets | - | 2.5 nmol/min/10⁹ platelets | [2] |
| Arachidonic Acid | Human Platelets | 30 | 2.9 nmol/min/10⁹ platelets | [2] |
Experimental Protocols
To empirically compare the suitability of this compound and arachidonoyl-CoA as enzyme substrates, a direct, in vitro enzyme assay is required. Below is a generalized protocol for assessing the activity of a long-chain acyl-CoA synthetase.
Objective:
To determine and compare the kinetic parameters (Km and Vmax) of a purified or partially purified acyl-CoA synthetase with arachidonoyl-CoA and this compound as substrates.
Materials:
-
Purified or microsomal preparation of acyl-CoA synthetase
-
Arachidonoyl-CoA
-
This compound
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection Reagent (e.g., a fluorescent probe that reacts with the free thiol of CoA, or a coupled enzyme system for colorimetric or fluorometric detection of a reaction product like AMP or pyrophosphate)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Methodology:
-
Substrate Preparation:
-
Prepare stock solutions of arachidonoyl-CoA and this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and determine their concentrations accurately.
-
Prepare a range of substrate concentrations by serial dilution in the reaction buffer.
-
-
Enzyme Preparation:
-
Thaw the enzyme preparation on ice.
-
Dilute the enzyme to an optimal concentration in cold reaction buffer. This concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction components in the following order:
-
Reaction Buffer
-
ATP (to a final concentration of ~2.5 mM)
-
MgCl₂ (to a final concentration of ~5 mM)
-
CoA (to a final concentration of ~0.5 mM)
-
Varying concentrations of the fatty acyl-CoA substrate.
-
Include wells with no substrate as a negative control.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted enzyme preparation to each well.
-
Immediately place the plate in the microplate reader.
-
Monitor the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-20 minutes). The detection method will depend on the chosen assay principle (e.g., monitoring the consumption of a thiol-sensitive probe or the formation of a product in a coupled assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for each substrate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of arachidonic acid.
Caption: Workflow for kinetic comparison.
References
- 1. gosset.ai [gosset.ai]
- 2. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Comparison of Internal Standards for the Accurate Quantification of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparison of potential internal standards for the quantification of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA, along with experimental considerations.
Selection Criteria for an Internal Standard
When a stable isotope-labeled analog of the analyte is unavailable, the choice of an internal standard should be based on the following criteria to ensure accurate quantification:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to mimic its behavior during sample preparation (extraction efficiency) and analysis (ionization efficiency and chromatographic retention).
-
Chemical and Physical Properties: Properties like polarity, pKa, and stability should be comparable to the analyte.
-
Mass Difference: The internal standard must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer, but not so different that it affects its chemical behavior.
-
Purity: The internal standard should be of high purity and free from contaminants that could interfere with the analysis.
-
Commercial Availability: The internal standard should be readily and consistently available from a reliable supplier.
Comparison of Potential Internal Standards
Given the lack of a specific internal standard for this compound, several commercially available deuterated long-chain fatty acyl-CoAs can be considered. The following table compares potential candidates.
| Internal Standard | Abbreviation | Molecular Formula | Exact Mass (Monoisotopic) | Degree of Unsaturation | Commercial Availability | Pros | Cons |
| Arachidonoyl-d8-CoA | C20:4-d8 CoA | C41H58D8N7O17P3S | 1081.42 | 4 | High | Closest in chain length and high degree of unsaturation. | Different number of double bonds may affect retention time and ionization. |
| Oleoyl-d9-CoA | C18:1-d9 CoA | C39H57D9N7O17P3S | 1042.44 | 1 | High | Commercially available and commonly used. | Shorter chain length and fewer double bonds. |
| Stearoyl-d35-CoA | C18:0-d35 CoA | C39H31D35N7O17P3S | 1068.55 | 0 | High | Readily available. | Saturated, which will significantly alter chromatographic behavior compared to a polyunsaturated acyl-CoA. |
| Lignoceroyl-d4-CoA | C24:0-d4 CoA | C45H78D4N7O17P3S | 1131.59 | 0 | High | Very long chain, may be suitable for similar VLCFA analysis. | Saturated and longer chain length, leading to different chromatographic properties. |
Experimental Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound using a selected internal standard.
1. Sample Preparation and Extraction
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Add a known amount of the chosen internal standard (e.g., Arachidonoyl-d8-CoA) to the homogenate.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acyl-CoAs. A common method is a modified Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.
-
Monitor the precursor to product ion transition for the analyte (this compound).
-
Monitor the precursor to product ion transition for the internal standard (e.g., Arachidonoyl-d8-CoA).
-
-
3. Quantification
-
Generate a calibration curve using known concentrations of a synthetic standard of this compound (if available) or a closely related compound, spiked with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Decision Making
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The following diagram illustrates the logical workflow for selecting an internal standard when a perfect match is not available.
Caption: Workflow for selecting an internal standard for quantification.
Conclusion
A Comparative Analysis of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA and its Free Fatty Acid Counterpart in Cellular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA and its corresponding free fatty acid, trans,cis,cis-2,11,14-Eicosatrienoic acid. While direct comparative experimental data for this specific isomer is limited, this document extrapolates from established principles of lipid metabolism and the known biological activities of similar fatty acid species to offer a comprehensive overview for research and drug development.
Core Distinctions in Biological Activity
The fundamental difference between a fatty acyl-CoA and its free fatty acid lies in its metabolic activation state. The free fatty acid, trans,cis,cis-2,11,14-Eicosatrienoic acid, must first be converted to its coenzyme A (CoA) thioester, this compound, to participate in most intracellular metabolic and signaling pathways.[1][2][3] This activation step, catalyzed by acyl-CoA synthetases, is a critical regulatory point in fatty acid metabolism.[1][2]
Once activated, this compound is a metabolically versatile molecule, serving as a substrate for various enzymatic reactions. In contrast, the free fatty acid's primary roles are as a precursor for activation and as a signaling molecule in specific contexts, often interacting with cell surface receptors.[4][5]
Comparative Data Summary
The following table summarizes the inferred comparative biological roles and characteristics of this compound and trans,cis,cis-2,11,14-Eicosatrienoic acid based on general principles of lipid metabolism.
| Feature | This compound | trans,cis,cis-2,11,14-Eicosatrienoic Acid |
| Metabolic State | Activated | Inactive (requires activation) |
| Primary Role | Metabolic intermediate, substrate for enzymes, signaling molecule[3][6] | Precursor for acyl-CoA synthesis, signaling molecule[4][5] |
| Cellular Transport | Primarily intracellular | Transported across cell membranes |
| Key Metabolic Fates | Beta-oxidation, lipid synthesis, protein acylation[3][7] | Cellular uptake and activation to acyl-CoA |
| Signaling Mechanisms | Allosteric regulation of enzymes, potential role in transcription factor regulation[6] | Activation of cell surface receptors (e.g., GPCRs), precursor for eicosanoid synthesis |
| Enzymatic Interactions | Substrate for acyltransferases, dehydrogenases, etc.[7] | Substrate for acyl-CoA synthetases[1][2] |
Signaling Pathways and Metabolic Fates
The metabolic journey of trans,cis,cis-2,11,14-Eicosatrienoic acid begins with its transport across the plasma membrane, a process that can be facilitated by fatty acid transport proteins. Once inside the cell, it is esterified to Coenzyme A.
Caption: Cellular uptake and activation of the free fatty acid.
Once converted to its CoA ester, this compound can enter several metabolic pathways. The presence of a trans double bond at the 2-position suggests it could be a substrate for enzymes involved in beta-oxidation, though the efficiency might differ from its all-cis counterpart. It can also be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides or act as a signaling molecule by allosterically regulating enzymes.
Caption: Fates of this compound.
Experimental Protocols
To empirically determine the comparative biological effects of this compound and its free fatty acid, the following experimental approaches are recommended.
Protocol 1: Cellular Uptake and Metabolism Assay
Objective: To compare the rate of cellular uptake and subsequent metabolic conversion of the free fatty acid versus the intracellular activity of the acyl-CoA.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) to 80-90% confluency.
-
Treatment:
-
For the free fatty acid group, incubate cells with radiolabeled or heavy-isotope-labeled trans,cis,cis-2,11,14-Eicosatrienoic acid complexed to bovine serum albumin (BSA) for various time points.
-
For the acyl-CoA group, a cell-permeable version of the acyl-CoA or a method for intracellular delivery would be required.
-
-
Lipid Extraction: At each time point, wash cells with cold PBS and perform a total lipid extraction using a method such as the Folch procedure.[8]
-
Analysis:
-
Separate the lipid classes using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of label incorporated into the free fatty acid pool, the acyl-CoA pool, and various complex lipid species.[9]
-
Protocol 2: In Vitro Enzyme Activity Assay
Objective: To assess the ability of this compound to act as a substrate for key metabolic enzymes compared to its all-cis isomer.
Methodology:
-
Enzyme Preparation: Purify or obtain commercially available enzymes relevant to fatty acid metabolism (e.g., acyl-CoA dehydrogenases, carnitine palmitoyltransferase).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, necessary cofactors, and either this compound or a control acyl-CoA as the substrate.
-
Activity Measurement: Monitor the reaction progress by measuring the consumption of the substrate or the formation of the product using spectrophotometry, fluorometry, or LC-MS.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each substrate to compare enzyme efficiency.
Protocol 3: Gene Expression Analysis
Objective: To investigate the effects of both the free fatty acid and the acyl-CoA on the expression of genes involved in lipid metabolism and inflammation.
Methodology:
-
Cell Treatment: Treat cultured cells with the free fatty acid or a vehicle control. A method to modulate intracellular acyl-CoA levels would be needed for direct comparison.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA.
-
Gene Expression Profiling: Perform quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq) to analyze the expression levels of target genes (e.g., PPARs, SREBPs, inflammatory cytokines).[4]
-
Data Analysis: Normalize the gene expression data and compare the fold changes between the different treatment groups.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Overview of Free Fatty Acids Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Frontiers | Editorial: Free Fatty Acids as Signaling Molecules: Role of Free Fatty Acid Receptors and CD36 [frontiersin.org]
- 6. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Comparative Analysis of Acyltransferase Kinetics with Polyunsaturated Eicosanoyl-CoA Substrates
A Guide for Researchers in Lipid Metabolism and Drug Development
Introduction
The enzymatic transfer of fatty acyl groups from Coenzyme A (CoA) to acceptor molecules by acyltransferases is a cornerstone of lipid metabolism, influencing everything from membrane composition to cellular signaling. Among the vast array of fatty acyl-CoAs, eicosanoids and their precursors, such as eicosatrienoyl-CoAs, are of particular interest due to their roles in inflammation, cell signaling, and various disease states. This guide provides a comparative overview of the kinetic properties of various acyltransferases with a focus on C20 polyunsaturated fatty acyl-CoA (PUFA-CoA) substrates.
Comparative Substrate Preference of Acyltransferases
The following table summarizes the substrate preferences of several key classes of acyltransferases for various long-chain unsaturated fatty acyl-CoAs. This data is collated from studies on mammalian and other systems and highlights the differential selectivity of these enzymes, which is crucial for determining the fatty acid composition of complex lipids.
| Enzyme Class | Representative Enzyme(s) | Preferred Acyl-CoA Substrates | Poorly Utilized or Non-preferred Acyl-CoA Substrates | Reference(s) |
| Lysophosphatidylcholine Acyltransferases (LPCATs) | LPCAT3 (MBOAT5) | Polyunsaturated fatty acyl-CoAs (e.g., arachidonoyl-CoA (20:4), linoleoyl-CoA (18:2)) | Saturated fatty acyl-CoAs | [1][2] |
| LPCAT4 (MBOAT2) | Oleoyl-CoA (18:1) | Polyunsaturated fatty acyl-CoAs | [1][3] | |
| Glycerol-3-Phosphate Acyltransferases (GPATs) | Bacterial PlsC (from Shewanella livingstonensis) | Polyunsaturated fatty acyl-CoAs (e.g., eicosapentaenoyl-CoA) | - | [4] |
| Plant GPATs (ER and mitochondria) | Acyl-CoAs (specificity varies) | - | [5][6] | |
| Plant GPATs (chloroplast) | Acyl-ACPs (not Acyl-CoAs) | - | [5][6] | |
| Acyl-CoA Synthetase Long-Chain Family (ACSL) | ACSL4 | Arachidonoyl-CoA (20:4) and other PUFAs | - | [7] |
Experimental Protocols
The determination of enzyme kinetics for acyltransferases typically involves incubating the purified enzyme with varying concentrations of the acyl-CoA substrate and a suitable acceptor molecule. The rate of product formation is then measured over time. Below are generalized protocols for assaying acyltransferase activity.
Colorimetric Assay using DTNB (Ellman's Reagent)
This method quantifies the release of free Coenzyme A (CoA-SH) from the acyl-CoA substrate as the acyl group is transferred to an acceptor. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.[8]
Materials:
-
Purified acyltransferase
-
Acyl-CoA substrate stock solution (e.g., trans,cis,cis-2,11,14-Eicosatrienoyl-CoA)
-
Acceptor substrate (e.g., lysophosphatidylcholine)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
DTNB stock solution (10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In each well of the microplate, prepare a reaction mixture containing the assay buffer, acceptor substrate, and DTNB solution.
-
Substrate Addition: Add the acyl-CoA substrate to each well to achieve a range of final concentrations for kinetic analysis.
-
Enzyme Initiation: Initiate the reaction by adding a small volume of the purified acyltransferase solution. For a negative control, add the enzyme storage buffer without the enzyme.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C) and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes).[8]
-
Data Analysis: The initial reaction velocities (rates of TNB formation) are calculated from the linear phase of the absorbance curves. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.
Fluorometric Assay
Fluorometric assays offer higher sensitivity and are suitable for low-abundance enzymes or substrates. These assays often involve a coupled enzyme system where the product of the acyltransferase reaction is used in a subsequent reaction that generates a fluorescent signal.[9]
Materials:
-
Purified acyltransferase
-
Acyl-CoA substrate stock solution
-
Acceptor substrate
-
Assay components from a commercial kit (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit), which may include coupling enzymes and a fluorescent probe.[9]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of the product or a related standard provided in the kit.
-
Reaction Mixture: In each well, prepare the reaction mixture as per the manufacturer's instructions, containing the assay buffer, coupling enzymes, and fluorescent probe.
-
Sample/Standard Addition: Add the standards and the samples (containing the acyltransferase and substrates) to their respective wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified period (e.g., 30-60 minutes), protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[9]
-
Data Analysis: After subtracting the blank reading, the fluorescence values of the samples are compared to the standard curve to determine the amount of product formed. Kinetic parameters are determined as described for the colorimetric assay.
Visualizing Experimental and Metabolic Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and metabolic relationships.
Caption: Experimental workflow for determining acyltransferase kinetics.
Caption: Simplified metabolic pathway of 8,11,14-Eicosatrienoic Acid (DGLA).[10][11][12]
Conclusion
While direct kinetic data for this compound remains elusive, the comparative data for structurally similar PUFA-CoAs provides a valuable framework for predicting its interactions with various acyltransferases. Enzymes like LPCAT3 and ACSL4, which show a preference for polyunsaturated acyl-CoAs, are likely candidates for interacting with this substrate.[1][2][7] The provided experimental protocols offer a robust starting point for researchers aiming to characterize the kinetics of novel or unstudied acyl-CoA substrates. Further research is necessary to elucidate the specific kinetic parameters of this compound and its precise role in lipid metabolism and cellular signaling.
References
- 1. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of 1-acyl-sn-glycerol-3-phosphate acyltransferase with a substrate preference for polyunsaturated fatty acyl donors from the eicosapentaenoic acid-producing bacterium Shewanella livingstonensis Ac10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mcdb.ca [mcdb.ca]
- 11. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA: A Guide for Laboratory Professionals
This document provides essential guidance on the safe handling and proper disposal of trans,cis,cis-2,11,14-Eicosatrienoyl-CoA, ensuring the safety of laboratory personnel and environmental protection. While this compound is not classified as hazardous, adherence to standard chemical safety protocols is imperative.
Safety and Handling Summary
Based on data for related eicosatrienoic acids, the following precautions should be observed.
| Precaution Category | Recommended Actions | Source Documents |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye protection (safety glasses or goggles). | |
| Ventilation | Use in a well-ventilated area to minimize inhalation exposure. | [1] |
| General Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [1][2] |
| Storage | Store in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability. | [3] |
| Spill Response | For minor spills, absorb with an inert material and place in a suitable container for disposal. Prevent entry into drains and waterways. | [1][2] |
Disposal Protocol Workflow
The proper disposal of this compound should follow a structured process to ensure compliance and safety. The workflow below outlines the decision-making process for appropriate disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Assessment: Determine if the this compound waste is contaminated with any hazardous materials. If it is mixed with solvents or other reagents, the disposal protocol for the most hazardous component must be followed.
-
Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and disposal procedures. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Packaging:
-
Place the waste material in a chemically compatible, leak-proof container.
-
Ensure the container is securely sealed.
-
Clearly label the container with the full chemical name: "this compound" and indicate that it is waste.
-
-
Disposal:
-
Transfer the labeled container to your laboratory's designated chemical waste accumulation area.
-
Do not dispose of this material down the drain or in regular trash. While not acutely toxic, its effects on aquatic life are unknown.[2]
-
Arrange for pickup by your institution's hazardous waste disposal service.
-
While data on similar fatty acids suggest low toxicity, the addition of the Coenzyme A moiety may alter its chemical and biological properties. Therefore, a conservative approach to disposal is recommended to ensure the highest standards of safety and environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
